Metabolic Oligosaccharide Engineering (MOE) is a two-step chemical biology technique for profiling glycans in living systems. Ac₄ManNAz (peracetylated N-azidoacetylmannosamine) is a monosaccharide analog that hijacks the native sialic acid biosynthetic pathway [1] [2].
The diagram below illustrates this workflow.
While powerful, the concentration of Ac₄ManNAz used is critical, as it can significantly impact cell physiology.
The following table compares Ac₄ManNAz with other engineered analogues. Butanoylated versions show improved efficiency, and the positioning of the acyl groups greatly influences cytotoxicity [2].
| Analog | Optimal Labeling Concentration | Key Findings on Efficiency & Cytotoxicity |
|---|---|---|
| Ac₄ManNAz | 50 - 150 µM [2] | Traditional "gold standard"; requires relatively high concentrations for labeling. |
| 1,3,4-O-Bu₃ManNAz | 12.5 - 25 µM [2] | ~3-5x more efficient than Ac₄ManNAz; no apoptosis at concentrations up to 400 µM. |
| 3,4,6-O-Bu₃ManNLev | N/A | Highly apoptotic; investigated as an anti-cancer drug candidate [2]. |
A comprehensive study analyzed the bio-physiological effects of Ac₄ManNAz on A549 human lung adenocarcinoma cells [3].
| Parameter Investigated | Findings at 50 µM Ac₄ManNAz | Findings at 10 µM Ac₄ManNAz |
|---|---|---|
| Gene Expression (Microarray) | Significant alterations in cellular signaling pathways. | Minimal effect on gene expression. |
| Membrane Channel Activity | Reduction in activity of TRPM7, VSOR-Cl⁻, and Kv channels. | Least effect on channel activity. |
| Cellular Functions | Impaired energy generation, infiltration/migration ability. | Minimal impact on major cellular functions. |
| Recommended Use | Not recommended due to significant physiological disruption. | Optimal concentration for in vivo labeling and tracking. |
This is a generalized protocol for labeling cells with Ac₄ManNAz, based on common practices in the field [2] [3].
Materials:
Procedure:
Cell Culture and Metabolic Labeling:
Click Reaction for Detection (CuAAC):
Analysis:
A key limitation of traditional Ac₄ManNAz is its non-selective labeling of all cell types. Recent research focuses on achieving cell-type selectivity.
The diagram below contrasts these advanced strategies with the standard approach.
Metabolic Glycoengineering with Ac4ManNAz this compound (peracetylated N-azidoacetylmannosamine) is a prime tool in metabolic glycoengineering [1]. Its core function is to exploit the cell's natural sialic acid biosynthesis pathway to incorporate bioorthogonal chemical reporters (azides) into cell-surface glycans [2] [3]. Once incorporated, these azide groups serve as handles for highly specific bioorthogonal ligation reactions, enabling the visualization, isolation, and identification of sialylated molecules [4] [1].
Biosynthetic Pathway and Mechanism The following diagram traces the journey of this compound through the sialic acid biosynthesis pathway, from cellular uptake to final display on the cell surface.
This compound metabolic pathway from uptake to cell surface display.
Key mechanistic insights include:
The table below summarizes the performance of this compound against other commonly used metabolic reporters for sialic acid engineering.
| Reporter Name | Type | Key Feature | Reported Labeling Efficiency | Key Advantages / Disadvantages |
|---|---|---|---|---|
| Ac4ManNAz | Peracetylated ManNAc analog | N-azidoacetyl group [3] | ~20-56% (varies by cell line) [3] | Pros: Well-established, wide usage [5]. Cons: Can inhibit cell growth at high concentrations (~100 µM) [5]. |
| Ac4ManNAl | Peracetylated ManNAc analog | N-pentynoyl group (alkyne) [3] | ~38-78% (varies by cell line) [3] | Pros: Often higher incorporation than Ac4ManNAz [3] [5]. Cons: Alkyne tag can be less stable in complex biological milieus [5]. |
| ManNAz | Non-acetylated ManNAc analog | N-azidoacetyl group [5] | Up to 40x higher cell surface fluorescence than Ac4ManNAz in colon cell lines [5] | Pros: No cytotoxic side effects from acetate byproducts; often more efficient [5]. Cons: Requires higher working concentrations (~500 µM) due to lower cell permeability [5]. |
| SiaNAz / SiaNAl | Sialic acid analog | Azide or alkyne on the sialic acid itself [5] | Generally more efficient than ManNAc analogs [5] | Pros: Bypasses early biosynthetic steps; highly efficient [5]. Cons: More complex and expensive to synthesize [5]. |
Cell Culture and Metabolic Labeling A typical protocol for labeling adherent cells (e.g., HEK293, HeLa, or various colon cancer cell lines) is as follows [5]:
Detection via Bioorthogonal Chemistry After metabolic incorporation, the azide tag is detected using a cyclooctyne-based probe for SPAAC or a copper-catalyzed reaction with an alkyne probe for CuAAC [4] [1] [5].
The cellular journey of Ac4ManNAz involves passive diffusion across the cell membrane and its subsequent metabolic processing into cell surface glycans, as illustrated below.
Diagram of this compound uptake, metabolic processing, and surface display.
While a powerful tool, this compound can induce concentration-dependent changes in cell physiology. The table below summarizes key functional impacts.
Table 1: Bio-physiological Effects of this compound
| Cell Type | This compound Concentration | Observed Effects |
|---|---|---|
| Human Lung Adenocarcinoma (A549) [2] | 10 µM | Minimal effects on cellular systems; sufficient labeling efficiency. |
| 50 µM | Reduced major cellular functions: energy generation, infiltration ability, and membrane channel activity (TRPM7, VSOR-Cl-, Kv). | |
| Human Umbilical Cord Blood-Endothelial Progenitor Cells (hUCB-EPCs) [3] | 10 µM | No significant effects on proliferation, migration, permeability, or tube formation. |
| >20 µM | Inhibited functional properties: decreased proliferation rate, viability, and rate of endocytosis. Down-regulation of genes related to cell adhesion, PI3K/AKT, FGF, and EGFR signaling pathways. | |
| 50 µM | Significantly increased reactive oxygen species (ROS) generation. |
A consistent finding across studies is that 10 µM this compound provides sufficient labeling efficiency for cell tracking and proteomic analysis while minimizing detrimental effects on core cellular functions, establishing it as the recommended optimal concentration for in vivo applications. [2] [3]
The standard workflow for labeling cells with this compound and detecting the incorporated azides is outlined below.
Workflow for metabolic labeling and bioorthogonal click chemistry.
The unique properties of this compound labeling enable diverse and powerful applications:
Ac4ManNAz is an azide-modified monosaccharide that serves as a metabolic precursor for engineering cell surfaces. The table below summarizes its fundamental chemical characteristics [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 361154-30-5 |
| Molecular Formula | C₁₆H₂₂N₄O₁₀ |
| Molecular Weight | 430.37 g/mol |
| Purity | >90% to ≥95% |
| Physical Form | White to slightly grey amorphous solid |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform (up to 100 mM in DMSO) |
| Storage | -20°C, desiccated |
Its primary research application is in metabolic labeling of sialic acid residues on glycoproteins [4] [5]. The tetraacetylated form is cell-permeable. Once inside the cell, cellular esterases remove the acetyl groups, and the resulting ManNAz is metabolically incorporated into cell surface glycans as an azide-modified sialic acid [4]. This introduced azide group is a bioorthogonal chemical handle that does not interfere with native biological processes [6]. It can be selectively tagged ex vivo or in vivo via "Click Chemistry" reactions for detection, isolation, or targeted delivery [1].
The power of this compound is realized through a two-step process: metabolic incorporation followed by chemoselective ligation. The following diagram illustrates this core experimental workflow.
The metabolic labeling and detection workflow for this compound.
The azide group on the cell surface reacts with probes using highly specific bioorthogonal reactions. The table below compares the three primary types of azide-based reactions [6].
| Reaction Type | Key Feature | Kinetics (k, M⁻¹s⁻¹) | Key Components | Primary Consideration |
|---|---|---|---|---|
| Staudinger Ligation | First bioorthogonal reaction; forms amide bond. | ~0.0020 | Azide + Triarylphosphine | Slow kinetics; phosphine oxidation sensitivity. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Classic "Click Chemistry"; high efficiency. | Very high (up to 10⁷ increase) | Azide + Alkyne + Cu(I) Catalyst | Copper toxicity to cells and proteins. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free; ideal for live cells and in vivo. | ~0.0012 - 0.0030+ | Azide + Strained Cyclooctyne | Higher synthetic complexity for cyclooctynes. |
For sensitive live-cell applications, SPAAC is often the preferred method due to its lack of copper cytotoxicity [6]. Commercially available DBCO (dibenzocyclooctyne)-conjugated probes—such as fluorescent dyes (e.g., DBCO-Cy5) or biotin—are used for this reaction [7] [8].
Concentration is critical for effective and safe labeling. A peer-reviewed study in endothelial progenitor cells provides clear guidance [8].
| Parameter | Low/No Risk (10 µM) | Moderate/High Risk (>20 µM) |
|---|---|---|
| Cell Viability | No significant effect | Significant decrease (~6-12%) |
| Proliferation Rate | No significant effect | Gradual inhibition |
| Cell Migration | No significant effect | Not significantly affected |
| Membrane Permeability | No significant effect | Not significantly affected |
| Endocytosis Rate | No significant effect | Gradual decrease |
| ROS Generation | No significant effect | Significantly increased (at 50 µM) |
| Recommended Use | Safe for in vivo labeling and tracking | Not recommended; induces adverse effects |
This evidence supports 10 µM as an optimal and safe concentration for initiating experiments, though concentration should be optimized for specific cell types [8].
A 2024 study demonstrates a sophisticated therapeutic application, using this compound to create a personalized nanoplatform for postsurgical cancer immunotherapy [7].
The table below summarizes the key stages of the this compound mechanism:
| Stage | Process Description | Key Outcome |
|---|---|---|
| 1. Cellular Uptake | Ac(_4)ManNAz diffuses passively into the cell due to the lipophilicity conferred by its four acetyl groups [1]. | Efficient entry into the cytoplasm without requiring monosaccharide transporters. |
| 2. Intracellular Processing | Non-specific intracellular esterases remove the acetyl groups, releasing the core monosaccharide, ManNAz [2]. | Generation of the active metabolic precursor, ManNAz. |
| 3. Metabolic Incorporation | ManNAz is metabolized through the sialic acid biosynthetic pathway, converting into N-azidoacetylneuraminic acid (SiaNAz) [1]. | Production of the azide-modified sialic acid. |
| 4. Surface Display | SiaNAz is incorporated into newly synthesized glycoproteins and glycolipids, displaying azide groups on the cell surface [1]. | Azide groups serve as chemical handles for bioorthogonal click chemistry. |
This pathway visualizes the complete process from analog entry to surface display:
This compound metabolic labeling and surface display mechanism.
Research has developed improved analogs to address Ac(_4)ManNAz limitations. The table below compares its performance with next-generation compounds:
| Analog | Optimal Labeling Concentration | Relative Cytotoxicity | Key Characteristics |
|---|---|---|---|
| Ac(_4)ManNAz | 50 - 150 μM [1] | Moderate | The current "gold standard"; requires higher concentrations for effective labeling [1]. |
| 1,3,4-O-Bu(_3)ManNAz | 12.5 - 25 μM [1] | Low (non-toxic up to 400 μM) | "High-flux" analog; more efficient and less cytotoxic than Ac(_4)ManNAz [1]. |
| 3,4,6-O-Bu(_3)ManNLev | N/A (Pro-apoptotic) | High | Not used for labeling; investigated as an anti-cancer drug candidate due to high apoptosis induction [1]. |
A typical protocol for labeling cells with Ac(_4)ManNAz involves the following steps [3] [4]:
Concentration is critical for safety and efficacy [3] [5]:
Ac(_4)ManNAz is a powerful tool with a well-defined mechanism. For new experiments, starting at 10 μM is recommended. Consider next-generation "high-flux" analogs like 1,3,4-O-Bu(_3)ManNAz for increased efficiency and reduced cytotoxicity [1].
Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine) is a precursor for non-natural sialic acids. Its journey from an extracellular compound to a cell surface tag involves a series of metabolic steps [1].
The diagram below illustrates the pathway of this compound from cellular uptake to its display on the cell surface as a modified sialic acid.
The key to its function is substrate permissivity: the enzymes in the sialic acid pathway can tolerate the structural change introduced by the azide tag, allowing the non-natural sugar to be processed and displayed [1].
Optimizing this compound involves balancing labeling efficiency with minimal cellular disruption. The table below summarizes critical concentration-dependent effects and compares this compound with an optimized analogue.
Table 1: Physiological Effects and Optimization of this compound Concentration [2]
| Concentration | Labeling Efficiency | Effects on Cell Physiology | Recommended Use |
|---|---|---|---|
| 10 μM | Sufficient for labeling, tracking, and proteomics | Minimal effects on energy generation, infiltration, and channel activity | Optimum for in vivo cell labeling and tracking |
| 50 μM | Good labeling efficiency | Significant reduction in major cellular functions; not optimal | Use with caution for specific, short-term applications |
Table 2: Comparison of Azido-Modified ManNAc Analogues [1]
| Analogue | Structure | Relative Labeling Efficiency | Cytotoxicity | Key Features |
|---|---|---|---|---|
| Ac₄ManNAz | Peracetylated (4x acetate) | Baseline (requires 50-150 μM) | Moderate at high concentrations | The original "gold standard" |
| 1,3,4-O-Bu₃ManNAz | Tributanoylated (3x butanoate) | High (effective at 12.5-25 μM) | Low (no apoptosis up to 400 μM) | Superior efficiency & low toxicity |
| 3,4,6-O-Bu₃ManNAz | Tributanoylated (3x butanoate) | Data not fully specified | Highly apoptotic | Potential as an anti-cancer drug candidate |
This protocol for labeling cultured mammalian cells like A549 (human lung adenocarcinoma) cells with this compound is adapted from research methodologies [2] [3].
Workflow Overview
Step-by-Step Methodology
This compound and related tools are at the forefront of chemical glycobiology. Here are key advanced applications:
Metabolic glycoengineering represents a powerful bioorthogonal approach for modifying cell surfaces by introducing unnatural functional groups into glycocalyx components. This technique leverages the cell's natural biosynthetic machinery to incorporate chemically modified monosaccharides into glycoproteins, glycolipids, and proteoglycans—the major constituents of the cellular glycocalyx [1]. The glycocalyx forms the outermost "sweet husk" of every human cell, consisting of a complex network of sugars attached to proteins and lipids that mediates critical cellular processes including immune recognition, cell adhesion, signaling, and endocytosis [1] [2]. Among the various tools for metabolic glycoengineering, Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine) has emerged as a particularly valuable compound for installing azido groups into the glycocalyx for subsequent bioorthogonal conjugation.
The fundamental principle underlying this compound technology involves the metabolic incorporation of azide-functionalized sialic acid precursors into cell surface glycans. Once incorporated, these azido moieties serve as chemical handles that can be selectively conjugated with alkyne-modified probes via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions [3]. This two-step process enables precise labeling, tracking, and manipulation of cell surfaces with minimal disruption to native biological functions. The exceptional utility of azide-based bioorthogonal chemistry stems from the azide's small molecular footprint, high stability in biological systems, and non-reactivity with endogenous biomolecules, making it ideal for live-cell applications [3] [4].
The human glycocalyx is a remarkably complex organelle comprising various glycoconjugates with sizes ranging from tens to hundreds of nanometers. Its biosynthesis occurs primarily through the secretory pathway in the endoplasmic reticulum and Golgi apparatus, where glycosyltransferases sequentially add monosaccharide units to growing glycan chains on proteins and lipids [1]. Some glycocalyx components, such as hyaluronic acid, are synthesized directly at the plasma membrane by integral membrane synthases [1]. This biosynthetic machinery exhibits a degree of metabolic promiscuity that allows it to process monosaccharide analogs like this compound alongside natural substrates.
Table: Major Glycocalyx Components and Their Characteristics
| Component Type | Structural Features | Biosynthesis Location | Representative Functions |
|---|---|---|---|
| Glycoproteins | Oligosaccharides (3-20 monosaccharides) attached to proteins | ER and Golgi apparatus | Cell adhesion, receptor function, immune recognition |
| Proteoglycans | Long glycosaminoglycan chains attached to core proteins | Golgi apparatus | Mechanical cushioning, growth factor binding, barrier function |
| Glycolipids | Glycans attached to lipid anchors | Golgi apparatus | Cell recognition, membrane microdomain organization |
| Free Glycans/Glycopolymers | Polysaccharides not attached to proteins/lipids | Plasma membrane (e.g., hyaluronic acid) | Hydration, structural integrity, filter function |
The molecular journey of this compound begins with cellular uptake, followed by enzymatic deacetylation to generate ManNAz. This azide-functionalized precursor then enters the sialic acid biosynthesis pathway, ultimately being incorporated into cell surface glycoconjugates as azido-modified sialic acid residues [3]. The tetraacetylation in this compound serves to enhance cellular uptake by increasing hydrophobicity, while intracellular esterases remove the acetyl groups to activate the compound for metabolic processing [2]. This engineered biosynthetic pathway enables the specific display of azide groups at the cell surface, where they remain accessible for bioorthogonal reactions without significant disruption of normal glycan functions.
The installed azido groups can be selectively detected or functionalized through click chemistry reactions, primarily azide-alkyne cycloadditions. Two principal variants have been developed for biological applications:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses Cu(I) catalysts to join azides and terminal alkynes, forming 1,4-disubstituted 1,2,3-triazoles with high specificity and reaction rates (10⁷-fold acceleration over the uncatalyzed version) [3] [5]. While highly efficient, copper cytotoxicity concerns require careful optimization of copper-chelating ligands like THPTA or BTTAA to stabilize Cu(I) and minimize toxic reactive oxygen species generation [3] [2].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Copper-free alternatives use strained cyclooctynes that react with azides through ring strain relief, eliminating potential copper toxicity issues [3] [5]. Although initially slower than CuAAC, increasingly efficient cyclooctyne probes (DIFO, DIMAC, ALO) have been developed for sensitive live-cell labeling applications [3].
An alternative approach, the Staudinger ligation, employs phosphine reagents that react with azides to form amide bonds, though this method is less frequently used due to phosphine oxidation sensitivity [3]. The selection between these bioorthogonal reactions depends on specific experimental requirements, particularly the balance between labeling efficiency and preservation of cell viability.
Workflow of this compound metabolic incorporation and detection via click chemistry
Comprehensive studies have established clear concentration-dependent effects of this compound on cellular physiology, highlighting the critical importance of dosage optimization. Research using A549 human lung adenocarcinoma cells demonstrated that treatment with 50 μM this compound significantly impaired essential cellular functions, including energy generation capacity, cellular infiltration ability, and membrane channel activity [6]. In contrast, 10 μM this compound showed minimal effects on cellular systems while maintaining sufficient labeling efficiency for cell tracking and proteomic analysis [6]. These findings establish 10 μM as the optimal concentration for in vivo cell labeling and tracking applications where preservation of normal cellular function is essential.
Cell viability assessments across different cell types provide further guidance for experimental design. In hMSC-TERT cells (telomerase-immortalized human mesenchymal stromal cells), this compound at 20-50 μM concentrations showed acceptable viability profiles, though the higher concentration (50 μM) resulted in significantly increased apoptosis rates (3.6-fold higher than controls) and reduced viability (40-60%) [2]. Interestingly, comparative studies revealed that mannose-based azido sugars (this compound and Ac4ManNAl) demonstrated superior incorporation efficiency compared to glucose and galactose isomers (Ac4GlcNAz and Ac4GalNAz) in hMSC-TERT cells [2]. This cell-type variation underscores the necessity for empirical optimization of this compound concentrations based on specific experimental systems and applications.
Table: Concentration-Dependent Effects of this compound on Cellular Physiology
| Concentration | Cell Viability | Labeling Efficiency | Physiological Impacts | Recommended Applications |
|---|---|---|---|---|
| 10 μM | >90% (minimal apoptosis) | Sufficient for labeling and tracking | Minimal effects on cellular systems | In vivo cell tracking, Proteomic analysis, Long-term studies |
| 20 μM | 67-90% (moderate apoptosis) | Good efficiency | Moderate functional impact | Short-term tracking, Surface engineering |
| 50 μM | 40-60% (significantly increased apoptosis) | High efficiency | Reduced energy generation, Impaired infiltration, Decreased channel activity | Fixed-cell applications, High signal needs |
The temporal dimension of azido sugar incorporation and retention represents another critical optimization parameter. Time-course experiments in hMSC-TERT cells revealed distinct stability patterns between different azido sugars. This compound demonstrated superior retention, with detectable fluorescence signals persisting for up to six days after incorporation, despite an initial 48% decrease in fluorescence intensity after two days [2]. In contrast, alkyne-functionalized Ac4ManNAl showed more rapid loss, with fluorescence signals becoming virtually undetectable after just two days (93% decrease) [2]. This extended retention makes this compound particularly valuable for applications requiring longer observation windows, such as cell fate tracking in differentiation studies or therapeutic monitoring.
The persistence of azide presentation reflects the complex turnover dynamics of the glycocalyx, which undergoes continuous remodeling through intrinsic biosynthetic processes and extrinsic influences like shear forces [2]. Interestingly, cells incubated with this compound for extended periods (≥2 days) frequently develop small focal aggregates within the cytoplasm, suggesting potential intracellular accumulation or metabolic processing of the azido sugars [2]. These temporal patterns highlight the importance of aligning detection timepoints with the specific kinetic profiles of the azido sugars being used, and researchers should establish temporal optimization for their particular experimental systems.
Materials Required:
Procedure:
Critical Considerations:
Materials Required:
Procedure:
Viability-Optimized Protocol: For live-cell applications requiring maximum viability, reduce copper concentration to 50 μM with 250 μM THPTA and include 1 mM sodium ascorbate [2]. After reaction, include a viability recovery period in fresh culture medium before subsequent analysis.
Materials Required:
Procedure:
Advantages and Limitations:
While this compound provides a powerful tool for glycocalyx engineering, researchers must remain cognizant of its potential functional consequences on cellular physiology. Comprehensive microarray analysis of this compound-treated cells revealed concentration-dependent alterations in gene expression patterns, with 50 μM treatment significantly impacting multiple cellular signaling pathways [6]. Electrophysiological assessments demonstrated that this compound treatment can modulate various membrane channel activities, including TRPM7 currents, volume-sensitive outwardly rectifying Cl⁻ (VSOR-Cl⁻) currents, and voltage-gated K⁺ (Kv) currents in a concentration-dependent manner [6]. These findings underscore that azide incorporation is not biologically inert and can influence fundamental cellular properties.
A particularly important consideration involves the structural perturbation caused by azide substitution. Comparative studies with glycosidases reveal that azides at secondary carbons are generally poorly accommodated by carbohydrate-processing enzymes, while those at primary positions are recognized by only a limited subset of enzymes, often with markedly reduced efficiency [4]. The azide functionality represents a substantial structural alteration—with a rigid rod length of 2.36 Å plus a C-N bond length of 1.51 Å—that significantly exceeds the spatial requirements of the native hydroxyl group (C-O bond length 1.43 Å, oxygen atomic radius 0.48 Å) [4]. This size discrepancy can lead to steric clashes in enzyme active sites and disruption of essential hydrogen bonding networks, potentially compromising the biological fidelity of azide-modified glycans.
The efficiency and tolerability of this compound labeling demonstrate significant variation across different cell types, necessitating careful empirical optimization for each experimental system. While hMSC-TERT cells showed successful labeling with 20-50 μM this compound [2], other cell types may require different optimization strategies. The differentiation status of cells also influences incorporation efficiency, with proliferating cells typically exhibiting more robust labeling than quiescent populations. Additionally, specialized cell types with unique glycosylation patterns (e.g., neuronal cells, immune cells, or epithelial cells) may require custom optimization of this compound concentration and incubation periods.
For sensitive primary cells or stem cell populations, a stepped optimization approach is recommended:
This systematic approach ensures robust azide incorporation while maintaining the biological relevance of the experimental system.
The versatile nature of this compound-mediated glycocalyx engineering enables diverse applications across basic research and therapeutic development:
Cell Tracking and Fate Mapping: Metabolic labeling with this compound enables non-invasive monitoring of cell migration, distribution, and fate in both in vitro and in vivo settings [6] [2]. The extended retention of this compound-derived azides (up to 6 days) permits medium-term tracking of cell populations, making it particularly valuable for studying stem cell therapies, immune cell trafficking, and cancer metastasis [2].
Targeted Drug Delivery: Azide-functionalized glycocalyx components provide anchoring points for site-specific conjugation of therapeutic agents. Studies have demonstrated successful coupling of glycoengineered cells with paclitaxel-loaded nanoparticles, resulting in enhanced tumor homing and growth inhibition in mouse models [2]. The bioorthogonal nature of click chemistry enables precise spatial control over drug localization.
Surface Engineering and Modulation: this compound labeling facilitates the installation of custom ligands, antibodies, or signaling molecules onto cell surfaces, enabling modulation of cellular interactions and functions. This approach has been used to enhance the osteotropism of systemically administered mesenchymal stromal cells by temporarily expressing E-selectin ligands [2].
Glycoproteomics and Analytical Applications: Azide tags serve as handles for selective enrichment and analysis of glycoproteins and glycolipids, facilitating comprehensive glycoproteomic profiling. The covalent capture enabled by click chemistry allows purification of low-abundance glycoconjugates for mass spectrometric analysis [3].
Tissue Engineering and Biofabrication: Metabolic glycoengineering offers promising approaches to improve cell adherence after bioprinting and enhance cellular stability within tissue scaffolds [2]. The ability to modify cell-surface properties can facilitate better integration of engineered cells into host tissues or improve the mechanical integrity of constructed tissues.
Ac4ManNAz (1,3,4,6-tetra-O-acetyl-N-azidoacetylmannosamine) is a synthetic, cell-permeable azido-sugar analog of N-acetylmannosamine (ManNAc) [1]. It serves as a metabolic precursor for the cellular biosynthesis of azide-modified sialic acids.
The core principle is metabolic glycan labeling [2] [3]. The cell's natural biosynthetic machinery incorporates this abiotic azide group (N₃) into cell surface glycoproteins and glycoRNAs, "tagging" them without requiring direct genetic or chemical modification [2] [4]. This azide tag is subsequently detected or conjugated via a bio-orthogonal "click chemistry" reaction, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with probes bearing a compatible functional group [1].
The diagram below illustrates this two-step process:
Workflow for labeling and detecting biomolecules using this compound.
A critical consideration for using this compound is that its effects on cellular physiology are strongly concentration-dependent.
| Cell Type | 10 µM this compound | >20 µM (e.g., 50 µM) this compound |
|---|---|---|
| Human Lung Adenocarcinoma (A549) [2] [3] | Minimal effect on cellular systems; sufficient labeling efficiency. | Reduction in major cellular functions: energy generation, infiltration ability, and membrane channel (TRPM7, VSOR-Cl-, Kv) activity [2] [3]. |
| Endothelial Progenitor Cells (hUCB-EPCs) [5] | No significant effects on cell function (proliferation, migration, permeability) or gene regulation. | Inhibition of functional properties (proliferation rate, viability, endocytosis); down-regulation of genes in cell adhesion, PI3K/AKT, FGF, and EGFR signaling pathways; increased ROS generation [5]. |
| Hybridoma (HB8059) [6] | Functional antibody produced. | Information not specified in provided research. |
Multiple independent studies conclude that 10 µM is the optimal concentration for in vivo cell labeling and tracking, offering a robust balance between high labeling efficiency and minimal physiological disruption [2] [5] [3].
Here are detailed methodologies for critical experiments assessing this compound's effects, compiled from the research.
This protocol quantifies the efficiency of this compound incorporation [1].
This protocol assesses oxidative stress and mitochondrial membrane potential (ΔΨm) [1] [5].
ROS Detection with DCF-DA:
Mitochondrial Membrane Potential with JC-1:
The interconnected nature of these assays and the cellular pathways they investigate can be visualized as follows:
Summary of experimental assays and cellular outcomes from this compound treatment.
This compound is a versatile tool with several high-value applications in biotechnology and therapy development:
Metabolic oligosaccharide engineering (MOE) is a technique that harnesses the cell's own biosynthetic machinery to incorporate chemical tags into glycans. Ac4ManNAz (tetra-acetylated N-azidoacetyl-D-mannosamine) is a synthetic precursor that delivers an azide group (-N3) onto cell surface glycoproteins through the sialic acid biosynthesis pathway [1] [2] [3].
The general workflow involves two main steps [4] [5]:
The diagram below illustrates this two-step process.
A critical finding across multiple studies is that the concentration of this compound significantly impacts cell health and function, while 10 µM is consistently identified as an optimal and safe concentration for labeling.
The table below summarizes the physiological effects of different this compound concentrations on various cell types.
| Cell Type | 10 µM | 20 µM | 50 µM | Key Assays & Observations |
|---|---|---|---|---|
| Human Lung Adenocarcinoma (A549) [4] | Minimal to no effect on major cellular functions; sufficient labeling efficiency. | N/R | Reduced energy generation, cellular infiltration ability, and membrane channel (TRPM7, VSOR-Cl-, Kv) activity. | Microarray analysis, electrophysiological recording, cell viability assay. |
| Endothelial Progenitor Cells (hUCB-EPCs) [1] | No effects on cellular function or gene regulations. | Inhibition of functional properties (proliferation, viability, endocytosis rate). | Significant decrease in cell viability (~12%), reduced proliferation and endocytosis, increased ROS generation, downregulation of key signaling pathways (PI3K/AKT, FGF). Note: Angiogenic potential was unaffected. | CCK-8 assay, wound healing, endocytosis assay (Qdots), ROS generation, RNA-seq. | | Breast Cancer Cell Lines (MDA-MB-231, MCF7) [5] | N/R | N/R | Used for exosome labeling without reported toxicity; cell viability assessed. | Cell viability assay, exosome isolation and labeling. |
The following is a generalized protocol for metabolic labeling of adherent cells with this compound, synthesized from the search results [4] [1] [5].
Workflow Overview:
Detailed Steps:
Cell Culture:
This compound Treatment:
Bioorthogonal Labeling & Detection (Click Chemistry):
Beyond basic cell tracking, this compound labeling enables several advanced research applications:
Recent research focuses on achieving cell-type selectivity in MOE. Strategies being explored include using targeted liposomes or nanoparticles (e.g., folate-targeted) to deliver this compound specifically to certain cell populations, such as tumor cells, within a complex environment [3].
This compound (N-Azidoacetylmannosamine-tetraacylated) is a cell-permeable monosaccharide building block that serves as a powerful tool for bioorthogonal labeling of cell surface glycoconjugates. As a metabolic precursor to azide-modified sialic acids, this compound enables specific tagging of glycoproteins, glycolipids, and the recently discovered glycoRNAs through copper-free click chemistry. This compound has revolutionized glycobiology research by allowing selective labeling, isolation, and imaging of sialylated cell surface molecules without disrupting native cellular functions [1] [2].
The fundamental principle underlying this compound application is metabolic glycoengineering, where cells utilize this synthetic azido-sugar through their natural biosynthetic pathways. Once incorporated into the cellular glycocalyx, the azido groups serve as bioorthogonal chemical handles that can be selectively conjugated with various probes containing dibenzocyclooctyne (DBCO) or other cyclooctyne functional groups. This two-step labeling approach has enabled researchers to investigate glycosylation patterns with unprecedented specificity across diverse research areas including cancer biology, immunology, stem cell tracking, and neuroscience [3] [4].
The versatility of this compound extends beyond conventional cell culture systems, with demonstrated applications in primary cell cultures, tissue slice cultures, and even in vivo models. Recent technological advances have further leveraged this compound labeling to achieve ångström-resolution imaging of cell surface glycans, revealing previously inaccessible details of glycocalyx organization at the molecular level [5]. These capabilities make this compound an indispensable tool for researchers seeking to understand the functional roles of glycosylation in health and disease.
The mechanism of this compound incorporation follows the natural sialic acid biosynthesis pathway, with key modifications that introduce the bioorthogonal functionality. As a tetraacetylated analog, this compound readily crosses cell membranes through passive diffusion. Once inside the cell, intracellular esterases remove the acetyl groups, yielding ManNAz which enters the sialic acid biosynthesis pathway. Through a series of enzymatic transformations, ManNAz is ultimately converted into N-azidoacetylneuraminic acid (SiaNAz), the azide-functionalized analog of natural sialic acid [1] [2].
This synthetic sialic acid variant is then activated to CMP-SiaNAz and transported to the Golgi apparatus, where sialyltransferases incorporate it into newly synthesized glycoconjugates in place of natural sialic acid. These tagged glycoconjugates are subsequently transported to the cell surface, displaying azide groups on the extracellular side of the plasma membrane. The strategic placement of these azide groups enables selective targeting without the need for genetic modification or antibody-based recognition systems [5] [3].
The bioorthogonal nature of the azide functionality is crucial to the utility of this compound. Azides are chemically inert toward most biological functional groups, yet react selectively with strained alkynes (such as DBCO) through a copper-free click reaction. This reaction proceeds efficiently under physiological conditions without cytotoxic copper catalysts, making it ideal for live-cell labeling applications. The kinetics of this cycloaddition reaction are favorable, with second-order rate constants typically in the range of 0.1-1.0 M⁻¹s⁻¹, allowing efficient labeling even at low reagent concentrations [5] [2].
Figure 1: Metabolic labeling and detection workflow using this compound. The process involves cellular uptake and metabolism of this compound, incorporation into cell surface glycans, and subsequent detection via copper-free click chemistry with DBCO-conjugated probes.
The following comprehensive protocol outlines the essential steps for metabolic labeling of mammalian cells with this compound, optimized for general applicability across different cell types. This procedure serves as a foundation that can be adapted for specific research applications including proteomics, glycoRNA studies, and super-resolution imaging.
Materials and Reagents:
Procedure:
Cell Culture and this compound Treatment:
Post-labeling Processing:
Click Chemistry Conjugation:
Detection and Analysis:
Critical Considerations:
Determining the appropriate this compound concentration is critical for successful labeling while maintaining cell viability and function. Different cell types exhibit varying tolerance to this compound, requiring empirical optimization.
Table 1: this compound Concentration Optimization Guidelines Based on Cell Type
| Cell Type | Recommended Concentration Range | Incubation Time | Key Considerations |
|---|---|---|---|
| A549 (Human lung adenocarcinoma) | 10-50 μM | 48-72 hours | 50 μM shows reduced cellular functions; 10 μM recommended for minimal perturbation [7] |
| Ba/F3 (Murine hematopoietic) | 25-75 μM | 24-72 hours | Tolerant of higher concentrations; abundant glycoRNA incorporation [6] |
| Stem Cells (Various) | 25-50 μM | 48-72 hours | Monitor differentiation capacity and viability [4] |
| HMECs (Human microvascular endothelial) | 25-75 μM | 24-48 hours | Used successfully for super-resolution imaging [5] |
| Primary Neural Stem/Progenitor | 25-50 μM | 48-72 hours | Maintain self-renewal capacity; assess differentiation post-labeling [8] |
Comprehensive studies analyzing the effects of this compound on cell physiology have revealed that concentrations above 50 μM can significantly impact fundamental cellular functions. Research using A549 cells demonstrated that treatment with 50 μM this compound led to reduction of major cellular functions, including energy generation capacity, cellular infiltration ability, and membrane channel activity. In contrast, 10 μM this compound showed minimal effects on cellular systems while maintaining sufficient labeling efficiency for most applications. These findings highlight the importance of titrating this compound concentration to balance labeling efficiency with physiological relevance [7].
The identification of metastasis-associated cell surface sialoglycoproteins represents a key application of this compound labeling in cancer research. The following protocol has been successfully used to identify differentially expressed sialoglycoproteins in metastatic versus non-metastatic prostate cancer cell lines [3].
Procedure:
Key Findings:
The recent discovery of glycosylated RNAs (glycoRNAs) has created demand for specific detection methods. The following protocol details glycoRNA detection using metabolic labeling with this compound and northwestern blot analysis [6].
Procedure:
Metabolic Labeling and RNA Extraction:
Biotin Labeling via Click Chemistry:
Northwestern Blot Analysis:
Critical Optimization Steps:
The combination of this compound labeling with advanced microscopy techniques enables unprecedented visualization of glycocalyx organization. The following protocol details the procedure for ångström-resolution imaging of cell surface glycans using RESI (resolution enhancement by sequential imaging) technology [5].
Procedure:
Cell Culture and Metabolic Labeling:
DNA Barcode Conjugation:
Sample Preparation for Imaging:
RESI Imaging:
Key Technical Considerations:
Figure 2: Diverse applications of this compound labeling in biological research and corresponding detection methodologies.
The combination of this compound labeling with nanoparticle technology enables non-invasive stem cell tracking in vivo. The following protocol outlines the procedure for stem cell labeling and tracking using bioorthogonal chemistry [4].
Procedure:
Metabolic Labeling of Stem Cells:
Preparation of BCN-Modified Nanoparticles:
Cell Labeling via Click Chemistry:
In Vivo Tracking:
Key Advantages:
Table 2: Troubleshooting Guide for this compound Labeling Experiments
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Poor Labeling Efficiency | Low this compound concentration; Short incubation time; Inactive DBCO probe | Titrate this compound (10-75 μM); Extend incubation to 72 hours; Test DBCO activity with control azides | Validate reagents with positive control cells; Confirm azide incorporation with flow cytometry |
| High Background Signal | Incomplete washing; Non-specific probe binding; Autofluorescence | Increase wash stringency (include detergent washes); Optimize blocking conditions; Include appropriate controls | Use fresh DBCO probes; Titrate probe concentration; Include no-Ac4ManNAz controls |
| Cellular Toxicity | Excessive this compound concentration; DMSO toxicity; Impurities in reagent | Reduce this compound concentration; Ensure final DMSO <0.1%; Use high-purity this compound (≥95%) | Perform viability assays during optimization; Source reagents from reputable suppliers |
| Inconsistent Results Between Replicates | Variable cell density; Metabolic state differences; Reagent degradation | Standardize cell culture conditions; Use consistent passage numbers; Prepare fresh working solutions | Maintain detailed culture records; Aliquot and properly store reagents |
| Low Signal in Downstream Applications | Incomplete click reaction; Probe degradation; Suboptimal detection conditions | Optimize DBCO concentration and reaction time; Use fresh detection reagents; Validate detection system sensitivity | Include positive controls in each experiment; Systematically optimize each step |
Successful interpretation of this compound labeling experiments requires careful consideration of several factors. First, the specificity of labeling must be verified through appropriate controls, including samples without this compound treatment and samples without DBCO-probe incubation. Second, the quantitative interpretation of results should account for potential variations in metabolic incorporation efficiency across different cell types or physiological states. For proteomic applications, the enrichment efficiency for surface glycoproteins should be assessed by comparison with global proteomic analyses [3].
In imaging applications, the resolution limitations of the technique should be considered when interpreting spatial patterns. While RESI imaging achieves ångström-scale resolution, conventional fluorescence microscopy remains limited by diffraction, potentially clustering multiple glycans into apparent puncta. For glycoRNA detection, the potential for contamination from glycoproteins or glycolipids must be rigorously addressed through high-purity RNA preparation methods and proteinase K treatment [6] [5].
The biological significance of observed labeling patterns should be interpreted in the context of cellular physiology. Changes in glycan labeling could reflect alterations in biosynthesis, trafficking, or turnover rather than simply changes in protein expression. Integration with complementary approaches, such as transcriptomic or functional assays, provides a more comprehensive understanding of the biological implications of this compound labeling results.
This compound-based metabolic labeling has emerged as a versatile and powerful platform for investigating cell surface glycosylation across diverse biological contexts. The protocols outlined in this document provide researchers with comprehensive guidance for implementing this technology in applications ranging from basic glycoprotein profiling to cutting-edge super-resolution imaging and in vivo cell tracking. The continued refinement of this compound labeling methodologies, coupled with advances in detection technologies, promises to further expand our understanding of glycosylation in health and disease.
As the field progresses, several emerging directions show particular promise. The development of tissue-specific azido-sugar analogs could enable cell-type-selective labeling in complex organisms. The integration of this compound labeling with multiplexed imaging technologies may allow simultaneous monitoring of multiple glycan types. Additionally, the application of this compound in clinical diagnostics and therapeutic development represents an exciting frontier, particularly in cancer and regenerative medicine. By providing detailed protocols and optimization guidelines, this document aims to support researchers in harnessing the full potential of this compound labeling in their investigative workflows.
Metabolic glycoengineering combined with bioorthogonal click chemistry represents a powerful methodology for in vivo cell tracking that addresses critical limitations of traditional labeling approaches. Conventional cell tracking methods, including direct labeling with fluorescent probes or magnetic particles and indirect labeling through genetic modification, face significant challenges including false signals from phagocytic uptake by macrophages, photobleaching issues, and potential tumorigenicity from viral vectors. [1] The this compound (tetra-acetylated N-azidoacetyl-D-mannosamine) approach utilizes synthetic azido-sugars that are metabolically incorporated into cell surface glycans, followed by highly specific in vivo detection using dibenzyl cyclooctyne (DBCO)-conjugated probes. [1]
This methodology offers several significant advantages over traditional techniques. First, it demonstrates exceptional labeling efficiency reaching 100% in optimized conditions, compared to 37.1-51.1% efficiency typical of genetic modification approaches. [1] Second, it substantially reduces false signals from macrophage phagocytosis—while traditional DiD labeling showed 38% of macrophages produced false positive signals after phagocytosing apoptotic cells, the this compound approach resulted in minimal background signal under identical conditions. [1] Third, the technique provides precise control over labeling intensity through modulation of DBCO-conjugate concentration in a dose-dependent manner. [1] These characteristics make this compound labeling particularly valuable for therapeutic cell monitoring, migration studies, and regeneration assessment in biomedical research.
The following diagram illustrates the comprehensive experimental workflow for this compound-based cell tracking:
Table 1: Comprehensive Analysis of this compound Concentration Effects on Cell Physiology
| Parameter | 10 µM this compound | 20 µM this compound | 50 µM this compound | Assessment Method |
|---|---|---|---|---|
| Cell Viability | No significant change | ~6.2% decrease [4] | ~12.3% decrease [4] | CCK-8 assay [4] |
| Proliferation Rate | Minimal effect | Moderate reduction | Significant inhibition [2] [4] | Cell counting [2] [4] |
| Migration Capacity | Unaffected [4] | Slight reduction | Significant impairment [2] | Wound healing assay [4] |
| Membrane Channel Activity | No significant change | TRPM7 reduced | TRPM7, VSOR-Cl-, Kv reduced [2] [3] | Electrophysiology [2] [3] |
| Reactive Oxygen Species | Baseline levels | Moderate increase | Significant increase [4] | DCFH-DA assay [4] |
| Labeling Efficiency | Sufficient for tracking [2] [3] | Good efficiency | High efficiency [4] | Flow cytometry [1] [4] |
| Recommended Application | Optimal for in vivo tracking [2] [4] [3] | Limited use | Not recommended | Comprehensive assessment |
Table 2: Performance Comparison of Cell Tracking Methodologies
| Methodology | Detection Sensitivity | False Signal Risk | Toxicity Concerns | Labeling Efficiency | Technical Complexity |
|---|---|---|---|---|---|
| This compound Labeling | High (single cell possible with fluorescence) [1] | Low (minimal macrophage false signals) [1] | Low at 10 µM [2] [4] [3] | ~100% [1] | Moderate |
| Direct Fluorescent (DiD) | Moderate | High (38% macrophage false signals) [1] | Moderate cytotoxicity [1] | High | Low |
| Genetic Modification (EGFP) | High | Low | Potential tumorigenicity [1] | 37.1-51.1% [1] | High |
| SPIO-MRI | High (~10³ cells) [6] | Moderate (phagocytosis possible) | Low with optimal labeling [6] | Variable | Moderate |
| Gd-MRI | Moderate (~10⁴ cells) [6] | Low | Gd³⁺ cytotoxicity concerns [6] | Variable | Moderate |
The optimal concentration of 10 µM this compound represents a critical balance between labeling efficiency and physiological impact. At this concentration, cells maintain normal proliferation, migration, and channel activity while achieving sufficient azide incorporation for detection. [2] [4] [3] The retention period of azide groups on the cell surface is approximately 3 days both in vitro and in vivo, establishing the window for subsequent DBCO-probe administration. [1]
For cell type selection, this compound labeling has been successfully demonstrated across multiple lines including A549 (human lung adenocarcinoma), KB, U87MG, MCF-7, MDA-MB-468, MDA-MB-436, and hUCB-EPCs (human umbilical cord blood-derived endothelial progenitor cells). [1] [4] The DBCO-Cy5 conjugate demonstrates favorable safety profiles with no significant toxicity observed at concentrations up to 100 µM in vitro, and no behavioral abnormalities or histological lesions in mice after intravenous administration. [1]
The this compound metabolic labeling methodology provides a robust platform for in vivo cell tracking with significant advantages over traditional approaches. The technique's reduced false signal rate, high labeling efficiency, and tunable detection sensitivity make it particularly valuable for therapeutic cell monitoring in regenerative medicine applications. [1] [2] [4] The comprehensive safety profile established through transcriptomic, physiological, and functional assessments supports its application in sensitive research contexts. [2] [4] [3]
By adhering to the optimized protocols outlined in these Application Notes—particularly the critical 10 µM this compound concentration—researchers can implement this powerful tracking methodology with confidence in its reliability and minimal impact on cellular physiology. Future methodological developments will likely focus on expanding the range of detection probes, including MRI-compatible and multimodal agents for enhanced imaging capabilities.
Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated) is an azide-modified monosaccharide that cells metabolically incorporate into cell surface glycans, primarily sialic acid residues [1]. This process, known as metabolic oligosaccharide engineering, equips living cells with bioorthogonal chemical handles (azide groups) on their surface [2] [3].
These azide groups then serve as anchors for copper-free click chemistry reactions with dibenzocyclooctyne (DBCO)-functionalized molecules, enabling highly specific and efficient conjugation under physiological conditions without cytotoxic catalysts [4] [5]. This two-step methodology provides a powerful platform for cell labeling, targeted drug delivery, and engineering of complex biological nanostructures.
The primary application of this compound is to function as a "molecular bridge," allowing researchers to attach desired functionalities to cell surfaces or secreted vesicles. Key applications are summarized in the table below.
| Application Area | Specific Use Case | Key Outcome / Purpose |
|---|---|---|
| Extracellular Vesicle (EV) Engineering | Enhancing immunomodulatory potential of MSC-derived nanovesicles [4] | Conjugated IL-10 to vesicle surface, boosting anti-inflammatory & wound healing effects in vivo |
| Extracellular Vesicle (EV) Engineering | Targeted therapy for acute liver failure [6] | Decorated vesicles with ASGR1-targeting antibody fragments for precise liver targeting |
| Cell Surface Engineering | Display of synthetic DNA on cell surfaces [5] | Compared lipid insertion vs. click conjugation for DNA display efficiency & stability |
| Biomarker Discovery & Profiling | Detection of Glycosylated RNAs (glycoRNAs) on small EVs [7] | Profiled low-abundance glycoRNAs on EVs from patient biofluids for cancer diagnosis |
Below are detailed methodologies for two major applications: engineering extracellular vesicles and profiling glycoRNAs.
This protocol enhances the therapeutic potential of nanovesicles by conjugating the anti-inflammatory cytokine IL-10, adapted from a 2025 study [4].
Workflow Overview:
Step-by-Step Procedure:
This protocol uses this compound to detect and analyze glycoRNAs on sEVs, a promising biomarker, as detailed in a 2025 study [7].
Workflow Overview:
Step-by-Step Procedure:
Successful application requires careful optimization of key parameters. Quantitative data on this compound effects and comparative performance of labeling agents are provided below.
Table 1: Optimizing this compound Concentration and Assessing Physiological Effects [2]
| Parameter | 10 µM this compound | 50 µM this compound | Assay/Method |
|---|---|---|---|
| Recommended Use | Optimal for in vivo labeling & tracking | -- | Microarray, Biophysical analysis |
| Cell Energy Generation | Least effect | Marked reduction | Glycolytic Flux Assay |
| Cell Infiltration Ability | Least effect | Marked reduction | Functional Assay |
| Membrane Channel Activity | Least effect | Marked reduction | Electrophysiological Recording |
| Cytotoxicity (Cell Lines) | -- | ~40% growth reduction in human colon cell lines [1] | Cell Viability/Growth Assay |
Table 2: Comparative Efficiency of Sialic Acid Reporters in Human Cell Lines (Flow Cytometry) [1]
| Chemical Reporter | Typical Working Concentration | Relative Labeling Efficiency (vs. This compound) | Notes |
|---|---|---|---|
| ManNAz | 500 µM | 10 to 40 times higher | Most promiscuous reporter in human colon cell lines |
| This compound | 50 µM | (Baseline) | Most popular/reported; peracetylated form |
| SiaNAl | 500 µM | Varies by cell line | Sialic acid (Sia) analog |
| SiaNAz | 500 µM | Varies by cell line | Sialic acid (Sia) analog |
| ManNAl | 500 µM | Varies by cell line | -- |
Metabolic glycan engineering (MGE) represents a powerful bioorthogonal approach for labeling and analyzing glycoconjugates in living systems. This technique utilizes non-natural monosaccharide analogs, such as tetraacetylated N-azidoacetylmannosamine (this compound), which are metabolically incorporated into cellular glycans through the promiscuity of native glycosylation machinery. This compound is a synthetic precursor that undergoes intracellular deacetylation and metabolic conversion to N-azidoacetylneuraminic acid (SiaNAz), which becomes incorporated into cell surface glycoconjugates in place of natural sialic acids [1] [2]. The incorporated azido functional groups serve as chemical handles for subsequent bioorthogonal conjugation using click chemistry, enabling selective labeling, enrichment, and visualization of newly synthesized sialylated glycoconjugates [3] [4].
The biological significance of this approach stems from the crucial roles that protein glycosylation plays in cellular functions, including immune recognition, cell signaling, and intercellular communication. Glycosylation generates extreme proteomic diversity and contributes to a plethora of cellular functions, with enormous variety of biological consequences reflecting the molecular diversity encoded in glycan structures [3]. Unlike genetic encoding of proteins, glycans are secondary gene products whose biosynthesis involves complex enzyme networks in the endoplasmic reticulum and Golgi apparatus, making them challenging to study using conventional molecular biology approaches [4]. The development of this compound and related metabolic labeling agents has therefore provided researchers with a powerful tool for investigating glycosylation dynamics under various physiological and pathological conditions [2].
Determining the optimal concentration of this compound represents a critical step in experimental design, as it directly impacts both labeling efficiency and cellular homeostasis. Comprehensive studies have systematically evaluated the effects of this compound concentration on various physiological parameters to establish guidelines that maximize detection sensitivity while minimizing artificial cellular stress responses [1] [5].
Table 1: Physiological Effects of this compound Concentration on Cellular Functions
| Concentration | Cell Viability | Labeling Efficiency | Metabolic Impact | Channel Activity | Recommended Applications |
|---|---|---|---|---|---|
| 10 μM | >95% | Sufficient for detection | Minimal effects | Minimal reduction | Ideal for most cell tracking & proteomic studies |
| 20 μM | ~90% | Good | Moderate effects | Noticeable reduction | Conditional applications with controls |
| 50 μM | ~80% | High | Significant metabolic alterations | Substantial reduction | Avoid for physiological studies |
Research findings indicate that treatment with 50 μM this compound leads to significant reduction of major cellular functions, including energy generation capacity, cellular infiltration ability, and membrane channel activity. Microarray analysis of cells treated with 50 μM this compound revealed substantial alterations in gene expression patterns compared to untreated controls [1] [5]. Electrophysiological studies demonstrated concentration-dependent inhibition of several critical ion channels, including TRPM7, VSOR-Cl-, and Kv channels, which play important roles in cellular homeostasis and signaling [1]. In contrast, treatment with 10 μM this compound showed the least effect on cellular systems while maintaining sufficient labeling efficiency for cell tracking and proteomic analysis [1] [5].
Table 2: Protocol Parameters for Different Cell Types
| Cell Type | Recommended Concentration | Incubation Time | Optimal Labeling | Key Considerations |
|---|---|---|---|---|
| A549 | 10-50 μM | 3-4 days | 48-72 hours | Concentration-dependent physiological effects observed |
| PC-3 | 50-100 μM | 4 days | 48-96 hours | Test multiple precursors for optimal access |
| MCF-7 | 50-100 μM | 4 days | 48-96 hours | Permissive to sugar precursor |
| Jurkat | 50-100 μM | 4 days | 48-96 hours | High incorporation efficiency |
| HMEC | 50-100 μM | 4 days | 48-96 hours | Excellent for imaging applications |
These concentration-dependent effects highlight the importance of empirical optimization for each specific cell type and application. Researchers are advised to conduct pilot studies to determine the minimal effective concentration that provides sufficient signal for their specific detection methods while preserving normal cellular physiology, particularly for studies aimed at investigating biological mechanisms rather than simply tracking cell presence [1] [3].
Protocol 1: Standard Metabolic Labeling of Adherent Cells
Preparation of Stock Solutions:
Cell Seeding and Treatment:
Incubation and Harvesting:
Protocol 2: Preparation of Cell Lysates and Membrane Fractionation
Cell Lysis and Membrane Fractionation:
Protein Extraction and Digestion:
Glycopeptide Enrichment:
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Preparation of Reaction Components:
Click Reaction Setup:
Affinity Purification:
Proteomic analysis of this compound-labeled samples primarily utilizes mass spectrometry (MS) based approaches, which can be broadly categorized into bottom-up (shotgun) and top-down strategies. Each approach offers distinct advantages and limitations for glycoproteomic analysis [6] [7] [8].
In bottom-up proteomics, the most widely applied method, proteins are first digested into peptides using proteases such as trypsin before MS analysis. This approach involves several key steps:
For glycoproteomic applications, bottom-up approaches face the challenge of preserving labile glycan modifications during analysis. Energy-resolved fragmentation techniques such as higher-energy collisional dissociation (HCD) with product-triggered electron transfer dissociation (ETD) or collision-induced dissociation (CID) can help preserve glycan modifications while providing peptide sequence information [2].
Top-down proteomics analyzes intact proteins without prior digestion, preserving information about proteoforms including glycan modifications. While technically more challenging, this approach provides complete characterization of glycan occupancy and heterogeneity on specific protein sequences. However, top-down approaches face limitations in sensitivity and throughput, particularly for low-abundance glycoproteins [6] [7].
Traditional approaches for detecting this compound incorporation rely on chemical tagging and enrichment before MS analysis. However, recent advances enable direct tag-free detection of metabolically incorporated azido-sugars, overcoming limitations associated with chemical tagging including non-specific background reactions and incomplete reactions [2].
The direct detection approach involves:
This tag-free approach dramatically simplifies detection of non-natural functional group-bearing monosaccharides installed through promiscuous sialic acid biosynthetic pathways while avoiding false positives from non-specific reactions [2].
For enhanced sensitivity in detecting low-abundance glycopeptides, isotope targeted glycoproteomics (IsoTaG) provides a powerful alternative. This chemical glycoproteomics platform combines metabolic labeling with isotopic recoding affinity probes and directed tandem MS for targeted glycopeptide assignment [3].
The IsoTaG platform comprises four central components:
This approach enables detection of femtomole quantities of tagged proteins and provides equal selection probability for MS analysis regardless of abundance, overcoming the inherent bias in conventional shotgun proteomics toward abundant species [3].
The combination of this compound metabolic labeling with advanced microscopy techniques has enabled groundbreaking applications in glycobiology research. Recently, the integration of metabolic labeling with resolution enhancement by sequential imaging (RESI) has allowed visualization of individual sugars within glycans on the cell surface with spatial resolution down to 9 Å in an optical microscope [4].
This revolutionary approach involves:
This methodology enables researchers to visualize the spatial distribution and structure of single glycans and their constituent sugars in native cellular contexts, providing unprecedented insights into glycocalyx organization and dynamics [4].
Table 3: Comparison of Glycan Imaging Techniques
| Technique | Resolution | Sample Preparation | Key Advantages | Limitations |
|---|---|---|---|---|
| TIRF | ~250 nm | Moderate | Fast imaging, live cell compatible | Diffraction limited |
| STORM | ~25 nm | Moderate | Single-molecule localization | Limited molecular resolution |
| DNA-PAINT | ~7 nm | Complex | Exchangeable probes, high precision | Cannot resolve single sugars |
| RESI | 9 Å | Complex | Molecular resolution, single sugar detection | Technically challenging |
This compound-based proteomic approaches have significant applications in biomarker discovery and drug development. Mass spectrometry and protein chip technologies utilizing metabolic glycan engineering can identify cancer biomarkers in blood samples and monitor therapeutic responses in patients [7] [8].
In drug development, this compound-mediated labeling facilitates:
Successful implementation of this compound proteomic analysis requires attention to several critical technical aspects:
This compound-based proteomic analysis provides researchers with a powerful toolbox for investigating the dynamic landscape of protein glycosylation in living systems. The protocols and application notes presented here highlight the versatility of this approach, ranging from large-scale glycoproteomic profiling to ultra-high-resolution imaging of individual glycans. By following the optimized conditions and troubleshooting guidelines outlined in this document, researchers can leverage this compound to address diverse biological questions related to glycosylation in health and disease. As these methodologies continue to evolve, particularly with advances in mass spectrometry sensitivity and super-resolution imaging capabilities, this compound-mediated glycan engineering will undoubtedly remain at the forefront of glycobiology research.
Metabolic glycoengineering using N-azidoacetylmannosamine (Ac4ManNAz) has emerged as a powerful platform technology for cell surface engineering in adoptive cell therapies. This approach enables the precise introduction of bioorthogonal functional groups onto cell surfaces without genetic modification, thereby avoiding safety concerns associated with insertional mutagenesis [1]. The technology leverages the natural biosynthetic pathway of sialic acids, where this compound is metabolically converted to N-azidoacetyl neuraminic acid and incorporated into cell surface glycans, presenting azide groups for subsequent bioorthogonal conjugation [2]. These azide groups serve as molecular handles for attaching therapeutic cargoes including targeting ligands, imaging probes, and functional proteins through copper-free click chemistry, creating opportunities to enhance the therapeutic efficacy of adoptive cell therapies for cancer, regenerative medicine, and immune disorders [1] [2].
The application of this compound-based cell engineering has gained significant traction in recent years due to its high specificity, excellent biocompatibility, and versatile functionality. Unlike genetic engineering approaches that require complex vector systems and carry the risk of permanent genomic alteration, metabolic glycoengineering offers a temporary modification strategy that aligns with the lifespan of cell surface glycoproteins [1]. This technical advantage is particularly valuable in clinical applications where long-term persistence of synthetic modifications may raise regulatory concerns. Furthermore, the development of copper-free click chemistry reactions has enabled efficient conjugation under physiological conditions without cytotoxic effects, making this platform particularly suitable for therapeutic cell engineering [2].
Extensive research has been conducted to evaluate the biosafety profile of this compound across various cell types, with findings consistently demonstrating that concentration-dependent effects significantly influence cellular physiology. Studies on human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs) have revealed that concentrations exceeding 20 μM begin to impair critical cellular functions, including reducing proliferation rates by approximately 6.2% at 20 μM and 12.3% at 50 μM compared to untreated controls [3]. More detailed investigations using microarray analysis and electrophysiological recordings in A549 cells have demonstrated that treatment with 50 μM this compound led to the reduction of major cellular functions, including energy generation capacity, cellular infiltration ability, and membrane channel activity [4]. These findings underscore the importance of careful concentration optimization to balance labeling efficiency with maintenance of cellular function.
Further mechanistic studies have revealed that higher concentrations of this compound (>20 μM) can induce metabolic alterations and oxidative stress in treated cells. Research on hUCB-EPCs showed that treatment with 50 μM this compound significantly increased reactive oxygen species (ROS) generation and adversely affected mitochondrial membrane potential (ΔΨm), indicating induction of cellular stress responses [3]. Additionally, transcriptomic analyses have identified down-regulation of genes related to crucial signaling pathways including cell adhesion, PI3K/AKT, FGF, and EGFR in cells treated with higher concentrations of this compound [3]. Importantly, these studies have consistently identified that concentrations at or below 10 μM this compound show minimal effects on cellular physiology while providing sufficient labeling efficiency for most therapeutic applications.
Table 1: Comprehensive Safety Profile of this compound Across Cell Types
| Cell Type | Safe Concentration (≤10 μM) | Moderate Effect (20-50 μM) | High Toxicity (>50 μM) | Key Functional Impacts |
|---|---|---|---|---|
| hUCB-EPCs | No significant effects on viability, proliferation, migration, or permeability [3] | ~6.2% reduced viability at 20 μM; ~12.3% reduced viability at 50 μM; Reduced endocytosis [3] | Significant ROS generation; Mitochondrial dysfunction [3] | Impaired proliferation; Reduced angiogenic potential; Altered gene expression [3] |
| A549 | Minimal effects on metabolism and channel activity; Sufficient labeling efficiency [4] | Reduced energy generation; Decreased infiltration capacity [4] | Significant reduction of major cellular functions [4] | Impaired membrane channel activity; Altered glycolytic flux [4] |
| NK Cells | Maintained high viability (>90%) [1] | Viability maintained when DNA concentration <25-50 μM [1] | Not reported | Viability dependent on conjugated DNA concentration [1] |
| Immune Cells | No significant impairment of cytotoxic function [1] | Potential reduction in expansion capacity [1] | Not recommended for therapy | Context-dependent functional impacts [1] |
Table 2: Optimal this compound Concentration Recommendations for Specific Applications
| Application | Recommended Concentration | Incubation Time | Labeling Efficiency | Therapeutic Cell Viability |
|---|---|---|---|---|
| In Vivo Cell Tracking | 10 μM [4] [3] | 2-3 days [1] [4] | Sufficient for detection [4] [3] | >95% [3] |
| Cell Transplantation | 10-20 μM [3] [2] | 2-3 days [3] | Adequate for surface engineering [3] [2] | >90% [3] |
| Cancer Immunotherapy | 10-25 μM [1] | 1-2 days [1] | 10-40x higher with lipid insertion [1] | >85% [1] |
| Proteomic Analysis | 10 μM [4] | 2-3 days [4] | Sufficient for glycoprotein profiling [4] | >95% [4] |
Based on comprehensive safety assessments, 10 μM this compound has been established as the optimal concentration for most in vivo applications and therapeutic cell engineering, providing an excellent balance between labeling efficiency and cellular function preservation [4] [3]. For specific applications requiring higher azide density on the cell surface, such as when multiplexed conjugations are necessary, concentrations up to 25 μM may be utilized with the understanding that moderate impacts on cellular physiology may occur [1]. However, it is strongly recommended that concentrations exceeding 50 μM be avoided in therapeutic applications due to significant detrimental effects on cellular functions and the induction of oxidative stress [4] [3]. Additionally, incubation times should be optimized for specific cell types, with most applications achieving sufficient labeling within 2-3 days of exposure [1] [4].
Materials Required:
Procedure:
Cell Preparation: Begin with actively growing cells at approximately 70-80% confluence. For immune cells such as NK cells, ensure proper activation and expansion prior to metabolic labeling [1]. Harvest cells using standard techniques appropriate for the specific cell type (enzymatic digestion for adherent cells, centrifugation for suspension cells).
This compound Solution Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM. Aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles to maintain stability.
Metabolic Labeling: Seed cells at an appropriate density (typically 1×10⁶ cells/mL for suspension cells, 5×10³ cells/cm² for adherent cells) in complete culture medium supplemented with the optimized concentration of this compound (typically 10-50 μM) [1] [4]. Ensure uniform distribution of this compound throughout the culture medium by gentle mixing.
Incubation: Culture cells for the predetermined optimization period (1-3 days) under standard conditions (37°C, 5% CO₂, 95% humidity) [1]. The optimal incubation time varies by cell type and should be determined empirically to balance labeling efficiency with potential effects on cell function.
Harvesting and Washing: After the incubation period, collect cells by gentle centrifugation (300 × g for 5 minutes) and wash twice with DPBS or appropriate buffer to remove residual this compound [1]. For adherent cells, use enzymatic or non-enzymatic detachment methods followed by washing.
Quality Assessment: Evaluate labeling efficiency by performing a small-scale test conjugation with DBCO-fluorophore (e.g., DBCO-Cy5, DBCO-650) and analyzing by flow cytometry or fluorescence microscopy [3] [2]. Simultaneously, assess cell viability using trypan blue exclusion or commercial viability assays (e.g., Cell Counting Kit-8, CellTiter 96 AQueous One Solution) [1] [4].
Cell Health: Starting with healthy, proliferating cells is essential for efficient metabolic labeling. Cells at high passage number or showing signs of stress may exhibit reduced incorporation of this compound.
Serum Considerations: Some serum lots may contain enzymes that could potentially degrade this compound. For critical applications, test multiple serum lots or use defined serum-free formulations.
Optimal Density: Avoid excessive cell density during the labeling period, as confluent cells may exhibit reduced metabolic activity and consequently lower azide incorporation.
Storage Stability: While labeled cells can typically be stored for short periods (4°C for up to 2 hours) before conjugation, it is recommended to proceed immediately to the next step for optimal results.
Materials Required:
Procedure:
Preparation of DBCO Reagent: Dissolve DBCO-functionalized molecules in appropriate buffer according to manufacturer's instructions. Prepare fresh solutions when possible, or aliquot and store at recommended temperatures.
Cell Preparation: Harvest this compound-labeled cells and wash twice with DPBS to remove any residual contaminants that might interfere with the click reaction. Adjust cell density to 1-5×10⁶ cells/mL in conjugation buffer [1].
Conjugation Reaction: Add DBCO-functionalized molecules to the cell suspension at the optimized concentration (typically 0.25-50 μM, depending on the application) [1]. Incubate at 25°C with gentle agitation (120 rpm) for 30 minutes [1]. These conditions have been shown to provide efficient conjugation while maintaining cell viability.
Reaction Termination: Pellet cells by centrifugation (300 × g for 5 minutes) and remove supernatant containing unreacted DBCO compounds.
Washing: Wash cells twice with DPBS or complete culture medium to ensure complete removal of unreacted compounds.
Quality Control: Assess conjugation efficiency through appropriate methods (flow cytometry for fluorescent conjugates, functional assays for therapeutic modifications). Verify cell viability post-conjugation using standard methods.
Table 3: Comparison of Cell Surface Engineering Methods
| Parameter | Click Conjugation (this compound + DBCO) | Lipid Insertion (DNA-Chol) | Genetic Engineering |
|---|---|---|---|
| Mechanism | Covalent conjugation via copper-free click chemistry [1] [2] | Physical incorporation into lipid bilayer [1] | Integration of genetic material for protein expression [1] |
| Efficiency | Moderate (benchmark = 1x) [1] | High (10-40x higher than click conjugation) [1] | Variable (depends on transfection/transduction efficiency) |
| Display Stability | High (half-life 3-4x longer than lipid insertion) [1] | Moderate (temperature-dependent half-life) [1] | Continuous expression |
| Onset of Expression | 30 minutes [1] | 30 minutes [1] | Days (requires protein synthesis) [1] |
| Viability Impact | Minimal at optimal concentrations [1] [2] | Minimal at DNA concentrations <25-50 μM [1] | Variable (risk of insertional mutagenesis) [1] |
| Therapeutic Safety | High (no genetic modification) [1] [2] | High (no genetic modification) [1] | Moderate (safety concerns regarding genomic integration) [1] |
| Best Applications | Long-term tracking; Stable surface modifications; In vivo applications [1] [2] | Rapid modification; High-density display; Promotion of cell-cell interactions [1] | Permanent modification; Continuous protein expression [1] |
The combination of this compound labeling and click chemistry conjugation has proven particularly valuable for non-invasive tracking of therapeutic cells after transplantation. Yoon et al. demonstrated that chondrocytes labeled with this compound and subsequently conjugated with DBCO-650 (a near-infrared fluorescence dye) could be detected in vivo for up to 4 weeks post-transplantation [2]. This represents a significant improvement over conventional lipophilic tracers, which often exhibit signal dilution through cell division and faster signal decay. The method provides longitudinal monitoring capability without impairing cellular functions, enabling researchers to correlate cell persistence with therapeutic outcomes [2].
For immune cell therapies, including CAR-T cells and NK cell therapies, this tracking approach offers insights into the biodistribution patterns and tumor infiltration kinetics of administered cells. The ability to monitor these critical parameters in real-time allows for optimization of dosing regimens and delivery methods. Furthermore, unlike genetic labeling approaches that require viral transduction and raise safety concerns, the metabolic labeling method provides a non-genetic alternative suitable for clinical translation [1] [2]. When combined with various imaging modalities including fluorescence imaging, MRI, and PET, this platform enables multimodal tracking of therapeutic cells in preclinical models, providing comprehensive data on cell fate post-administration.
Beyond tracking applications, this compound-mediated cell surface engineering enables functional enhancement of therapeutic cells for improved efficacy. Research has demonstrated that lipid insertion of DNA-cholesterol conjugates promotes more effective cell-cell interactions compared to click conjugation under experimental settings [1]. This capability can be leveraged to enhance the synaptic engagement between immune effector cells and target cancer cells, potentially improving the cytotoxic activity of adoptive cell therapies.
The technology also enables the display of therapeutic proteins, targeting ligands, and signaling molecules on the cell surface to augment natural cell functions. For example, immune cells can be engineered to express additional costimulatory molecules or homing receptors that improve their targeting to specific tissues or tumors. In tissue engineering applications, stem cells can be functionalized with adhesion molecules that enhance their retention and integration at the site of injury [1]. The versatility of this platform allows for the simultaneous display of multiple functional elements, enabling the creation of "multifunctional" therapeutic cells with enhanced therapeutic capabilities.
Diagram 1: this compound Metabolic Labeling and Therapeutic Engineering Workflow. This comprehensive workflow illustrates the timeline from cell harvesting through functionalization to therapeutic applications, highlighting critical parameters for optimal results.
Low Azide Incorporation: If azide detection on the cell surface is lower than expected, consider increasing the this compound concentration within the safe range (up to 25 μM) or extending the incubation time (up to 3 days). Ensure that cells are actively proliferating during the labeling period, as non-dividing cells incorporate azide groups less efficiently [1] [4].
Reduced Cell Viability: If viability drops below 80% after metabolic labeling, verify that the this compound concentration does not exceed 25 μM for sensitive cell types. Test different serum lots, as some may contain esterases that increase the local concentration of ManNAz through deacetylation. Also, ensure that the DMSO concentration from the stock solution does not exceed 0.1% (v/v) [4] [3].
Inefficient Click Conjugation: For suboptimal conjugation efficiency, verify the quality and concentration of the DBCO-functionalized molecules. DBCO compounds can degrade over time, particularly if stored improperly. Ensure that the reaction is performed at the recommended temperature (25°C) with gentle agitation to maximize conjugation efficiency without compromising cell viability [1] [2].
Rapid Loss of Surface Modification: The half-life of surface modifications varies depending on the conjugation method and cell type. For covalent click conjugation, the half-life is approximately 3-4 times longer than physical lipid insertion [1]. If longer persistence is required, consider covalent conjugation methods and account for the expected decay in experimental planning.
In Vivo Applications: For in vivo cell tracking, the recommended this compound concentration is 10 μM, which provides sufficient labeling while minimizing effects on cellular function [4] [3]. After transplantation of azide-labeled cells, DBCO-conjugated imaging probes can be administered systemically for in vivo detection [2].
Stem Cell Engineering: When working with therapeutic stem cells such as hUCB-EPCs, maintain concentrations at or below 10 μM to preserve angiogenic potential and avoid impairment of critical functions including proliferation, migration, and tube formation capacity [3].
Immune Cell Engineering: For NK cells and T cells, ensure that activation status is monitored throughout the engineering process. While concentrations up to 25 μM may be used, lower concentrations (10-20 μM) are recommended to maintain cytotoxic function [1].
This compound-mediated metabolic labeling represents a versatile platform technology that enables safe and effective engineering of therapeutic cells for adoptive cell therapies. The comprehensive data presented in these Application Notes demonstrate that when implemented with appropriate concentration optimization (typically 10 μM for most applications), this technology maintains cell viability and function while providing sufficient azide density for subsequent conjugation with DBCO-functionalized therapeutic molecules. The non-genetic nature of this approach addresses significant safety concerns associated with viral transduction and other genetic engineering methods, particularly the risk of insertional mutagenesis [1].
The comparative analysis of engineering methods reveals that while lipid insertion provides higher display efficiency, click conjugation offers superior stability of surface modifications [1]. This tradeoff between efficiency and stability should guide selection of the appropriate method based on specific application requirements. For long-term tracking applications or when sustained presentation of surface molecules is critical, click conjugation may be preferable despite its lower initial efficiency. Conversely, for applications requiring rapid, high-density display such as promotion of cell-cell interactions, lipid insertion may be the optimal choice.
As the field of adoptive cell therapy continues to evolve, this compound-based engineering provides a flexible toolkit for enhancing therapeutic cells through surface display of tracking agents, targeting molecules, and functional proteins. The protocols and guidelines presented here provide researchers with a solid foundation for implementing this technology in both basic research and translational applications, with the ultimate goal of developing more effective and monitorable cell-based therapies for human diseases.
Metabolic glycoengineering represents a powerful bioorthogonal approach for modifying cell surface glycans to study glycocalyx functions, manipulate cellular interactions, and develop novel therapeutic strategies. This technique utilizes synthetic monosaccharide analogs that are incorporated into cellular biosynthetic pathways, ultimately emerging on cell surfaces as modified glycoconjugates. Among these analogs, N-azidoacetylmannosamine tetraacylated (this compound) has emerged as a particularly valuable tool for introducing bioorthogonal azide groups onto the cell surface, enabling subsequent conjugation via click chemistry. The glycocalyx—a dense, sugar-rich layer comprising glycoproteins, proteoglycans, and glycolipids—forms the outermost interface of virtually all mammalian cells, playing crucial roles in cell-cell communication, immune recognition, and tissue development [1]. Given its strategic positioning and functional importance, developing robust methodologies for glycocalyx engineering holds significant promise for advancing fundamental research and therapeutic applications in regenerative medicine, cancer therapy, and drug delivery [2] [3].
The core principle underlying this compound-mediated glycoengineering capitalizes on the inherent promiscuity of the sialic acid biosynthesis pathway. Cells uptake this compound from the culture medium, where intracellular esterases remove the acetyl groups to yield ManNAz. This azide-modified precursor then enters the sialic acid biosynthetic pathway, ultimately being incorporated into CMP-N-acetylneuraminic acid (CMP-Neu5Az). Sialyltransferases in the Golgi apparatus utilize this activated sugar donor to decorate glycoproteins and glycolipids with azide-modified sialic acids, which are subsequently transported to the cell surface [4]. The introduced azide groups serve as bioorthogonal handles that can be selectively conjugated with alkyne-bearing probes using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free alternatives, enabling visualization, quantification, and functional manipulation of the glycocalyx.
Diagram Title: this compound Metabolic Pathway & Detection Workflow
Diagram Title: Complete Glycoengineering Experimental Protocol
Table 1: Optimal this compound Concentration by Cell Type and Application
| Cell Type | Recommended Concentration | Treatment Duration | Key Findings | Primary Applications |
|---|---|---|---|---|
| hMSC-TERT | 50 µM | 3 days | No adverse effects on viability or multipotency; maintained osteogenic and adipogenic differentiation potential [5] | Skeletal precursor studies, regenerative medicine |
| A549 | 10-50 µM | 3 days | 50 µM reduced energy generation and cellular functions; 10 µM showed minimal physiological impact with sufficient labeling [6] | Cell tracking, proteomic analysis, drug delivery studies |
| hAELVi | 50-100 µM | 2-3 days | Successful visualization of sialic acids in alveolar epithelial glycocalyx; identification of lamellar membrane structures [4] | Lung barrier models, surfactant interactions, drug delivery |
| General mammalian cells | 10-100 µM | 2-5 days | Concentration-dependent incorporation efficiency; cell-type specific tolerance [2] | Broad glycocalyx engineering |
Reagent preparation:
Labeling procedure:
Table 2: Bioorthogonal Conjugation Methods for Azide-Modified Glycocalyx
| Method | Reaction Components | Incubation Conditions | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | 100 µM alkyne-fluorophore, 1 mM CuSO₄, 100 µM THPTA/BTTAA ligand, 2.5 mM sodium ascorbate [4] | 30-60 min, 37°C | Faster reaction kinetics, cost-effective, wide range of available probes | Copper cytotoxicity potential, requires optimization of Cu(I)-stabilizing ligands |
| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | 50-100 µM DBCO-conjugated probe [4] | 60-90 min, 37°C | Copper-free, better cell compatibility, suitable for in vivo applications | Slower reaction kinetics, higher cost, limited probe variety |
| Hybrid Approach | Biotin-alkyne via CuAAC followed by streptavidin-conjugated detection reagents [5] | Two-step process | Signal amplification, versatility in detection | Additional steps increase protocol time |
Table 3: Temporal Dynamics of this compound Incorporation Across Cell Models
| Cell Model | Peak Detection Time | Signal Duration | Optimal Analysis Timepoint | Key Methodological Notes |
|---|---|---|---|---|
| hMSC-TERT with this compound | 2-3 days | Up to 6 days post-treatment | Day 3 | Superior incorporation efficiency compared to glucose and galactose analogs [5] |
| hMSC-TERT with Ac4ManNAl | 1-2 days | Less than 2 days | Day 2 | Shorter retention suggests different metabolic processing [5] |
| A549 with this compound | 3 days | 4-5 days | Day 3 | Microarray analysis recommended at 50 µM to assess cellular impact [6] |
| hAELVi at ALI | 2-3 days | 5-6 days | Day 3 | Ultrastructural analysis reveals lamellar membrane interactions [4] |
Table 4: Troubleshooting Common Issues in this compound Glycocalyx Engineering
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low labeling efficiency | Insufficient this compound concentration; Short treatment duration; Poor cell health | Titrate this compound (10-100 µM); Extend treatment to 3-5 days; Verify cell viability >90% before treatment | Pre-test optimal concentration for each cell type; Use fresh stock solutions; Monitor cell confluence |
| High background signal | Non-specific probe binding; Incomplete washing; Autofluorescence | Include no-click controls; Optimize washing stringency (add EDTA or serum to wash buffers); Include appropriate controls for background subtraction | Use cupper-stabilizing ligands (THPTA/BTTAA) for CuAAC; Filter-sterilize click solutions |
| Cellular toxicity | Copper cytotoxicity (CuAAC); Excessive this compound concentration; Impurities in reagents | Switch to copper-free SPAAC; Reduce this compound concentration to 10 µM; Use high-purity reagents | Test concentration range for each cell type; Use fresh sodium ascorbate in CuAAC; Include viability assays |
| Heterogeneous labeling in cell population | Variable metabolic activity; Cell cycle-dependent incorporation; Non-uniform reagent distribution | Synchronize cell cycle; Ensure even reagent distribution; Extend incubation times | Pre-incubate with fresh medium before treatment; Use logarithmic-phase cells |
| Poor ultrastructure preservation in EM | Suboptimal fixation; Dehydration artifacts; Inadequate membrane stabilization | Use mild chemical fixing with freeze substitution; Optimize glutaraldehyde concentration; Test different embedding protocols [4] | Implement progressive lowering of temperature during processing; Use high-quality fixatives |
The application of this compound-mediated glycoengineering in hMSC-TERT cells demonstrates particular value for skeletal precursor research. Notably, treatment with 50 µM this compound for 3 days did not adversely affect cell viability or multipotency, with maintained capacity for both osteogenic and adipogenic differentiation [5]. This preservation of stem cell functionality following metabolic labeling enables novel approaches for tracking transplanted cells and manipulating their surface properties to enhance homing to target tissues. The incorporation efficiency of this compound was superior to glucose and galactose analogs in mesenchymal stem cells, highlighting the importance of selecting appropriate monosaccharide analogs for specific cell types [5].
In alveolar epithelial models, this compound labeling has enabled unprecedented visualization of sialic acid distribution within the pulmonary glycocalyx. Using hAELVi cells cultured at air-liquid interface, researchers successfully identified sialic acids within multilamellar membranous structures in direct proximity to the glycocalyx, suggesting putative interactions between surfactant components and the glycocalyx [4]. These findings provide structural insights into how the glycocalyx may influence drug delivery across pulmonary barriers and contribute to the mechanical stability of the alveolar lining layer. The methodology combines metabolic glycoengineering with advanced ultrastructural localization techniques, offering high potential for depicting molecular distribution of individual glycocalyx components and their interaction partners.
Metabolic glycoengineering with monosaccharide analogs has demonstrated significant potential in cancer research. Interestingly, treatment with Ac4ManNAc (a closely related analog without the azide moiety) was shown to dramatically alter cancer cell responses to chemotherapeutic agents, with reduced sensitivity to various drugs observed in treated cells [7]. Mechanistic studies revealed that this effect was not mediated by traditional drug resistance mechanisms like P-glycoprotein activity, but rather through altered intracellular drug distributions, with drugs accumulating in perinuclear regions rather than nuclei [7]. Notably, the differential effects on normal versus cancer cells (20-fold increased selectivity for 5-fluorouracil in one model) suggests potential applications for enhancing therapeutic indices in cancer treatment.
This compound-mediated glycoengineering represents a robust and versatile platform for glycocalyx manipulation with broad applications across biomedical research. The protocols outlined herein provide researchers with comprehensive methodologies for implementing this technology in diverse cellular systems. As the field advances, several emerging areas warrant particular attention, including the development of next-generation monosaccharide analogs with enhanced metabolic efficiency and reduced cellular impact, refinement of bioorthogonal conjugation chemistry for in vivo applications, and integration of multiplexed glycan imaging approaches to simultaneously visualize multiple glycocalyx components.
The ability to precisely engineer cell surface glycans while maintaining cellular functions opens exciting possibilities for therapeutic applications, particularly in cell-based therapies where modified surface properties could enhance targeting and persistence of therapeutic cells. Furthermore, the combination of metabolic glycoengineering with advanced imaging modalities continues to provide unprecedented insights into glycocalyx organization and function across physiological and pathological contexts. As these methodologies become increasingly sophisticated and accessible, they promise to accelerate both fundamental understanding of glycobiology and translation of glycocalyx engineering into clinical applications.
Cellular glycosylation is a fundamental post-translational modification that plays crucial roles in cell signaling, recognition, and adhesion processes relevant to disease mechanisms and therapeutic development. The ability to monitor glycan dynamics in live cells without disruption provides invaluable insights for biomedical research. Metabolic labeling with azide-modified sugars has emerged as a powerful approach for tracking glycosylation processes, with tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) serving as a particularly effective precursor for incorporating bioorthogonal chemical reporters into sialic acid-containing glycoproteins on cell membranes [1]. This application note details the integration of this compound-based metabolic labeling with Fourier Transform Infrared (FTIR) spectroscopy, creating a robust methodology that enables real-time, non-destructive monitoring of glycan dynamics in live cell systems.
Traditional metabolic labeling approaches typically require a secondary detection step involving fluorophore conjugation via click chemistry, which introduces limitations including potential cellular disturbance and constraints on temporal resolution [1]. In contrast, FTIR spectroscopy directly detects the intrinsic azide vibrational band at ~2122 cm⁻¹, located in the "bio-silent" region of the infrared spectrum where natural biological compounds exhibit minimal interference [1] [2]. This direct detection approach eliminates the need for secondary labeling steps, thereby preserving cellular integrity and enabling continuous monitoring of glycan incorporation and turnover. The FTIR methodology described herein represents a significant advancement for researchers requiring quantitative analysis of glycosylation patterns in live cells under various experimental conditions.
Careful optimization of this compound concentration is critical for balancing labeling efficiency with minimal cellular disruption. Comprehensive studies have demonstrated that while 50 μM this compound produces strong detection signals, it can induce significant alterations in cellular function, including reduced energy generation capacity, cellular infiltration ability, and channel activity [3]. Based on systematic assessment of gene expression patterns, membrane channel activity, and glycolytic flux, 10 μM this compound has been identified as the optimal concentration that maintains cellular physiology while providing sufficient labeling efficiency for detection [3]. The attenuation total reflection (ATR)-FTIR approach achieves a detection limit of approximately 15 μM for the incorporated azide label, making 10 μM this compound concentration viable for most applications while minimizing perturbation to cellular systems [1].
Table 1: Optimized this compound Concentrations for Live Cell Studies
| Concentration | Advantages | Limitations | Recommended Applications |
|---|---|---|---|
| 10 μM | Minimal effects on cell physiology, sufficient for labeling | Lower signal intensity | Long-term tracking, sensitive cell types |
| 50 μM | Strong IR signal, high incorporation efficiency | Alters cellular functions, reduced energy capacity | Short-term studies, robust cell lines |
The spectral acquisition parameters must be carefully optimized to achieve reliable detection of the incorporated azide label. The characteristic azide vibration produces a sharp, distinct peak at ~2122 cm⁻¹, which does not overlap with absorbances from native biomolecules including proteins, lipids, carbohydrates, or nucleic acids [1] [2]. This specific spectral signature enables unambiguous identification and quantification of glycan incorporation without interference from the complex background of cellular components. The ATR measurement mode is particularly advantageous as it exclusively monitors cells attached to the measurement surface, effectively eliminating signal contribution from the culture medium above the cells [1].
Table 2: Key FTIR Spectral Parameters for Azide Detection
| Parameter | Optimal Setting | Purpose | Notes |
|---|---|---|---|
| Spectral Range | 3000-900 cm⁻¹ | Captures azide peak and biomolecular fingerprint | Azide peak appears at ~2122 cm⁻¹ |
| Resolution | 8 cm⁻¹ | Balances signal-to-noise with spectral detail | Higher resolution increases scan time |
| Scan Time | 11 minutes per spectrum | Ensures adequate signal-to-noise | Can be adjusted based on cell density |
| Apodization Function | Strong (smoothing factor of 7) | Improves signal clarity | Applied during data processing |
This compound Stock Solution Preparation:
Cell Seeding for ATR-FTIR Measurement:
Metabolic Labeling Process:
Instrument Setup:
Spectral Collection:
Quality Control Measures:
Spectral Preprocessing:
Azide Signal Quantification:
Glycan Turnover Kinetics:
The following workflow diagram illustrates the complete experimental process from cell preparation to data analysis:
The metabolic incorporation of this compound into cell surface glycans follows a specific biochemical pathway that begins with cellular uptake of the synthetic precursor. The tetraacetylated structure enhances membrane permeability, allowing efficient cellular entry. Once inside the cell, endogenous esterases remove the acetyl groups to generate ManNAz, which enters the sialic acid biosynthesis pathway. The azide-modified sugar is subsequently metabolically incorporated into sialic acid residues that are displayed on cell surface glycoproteins through the natural glycosylation machinery [1] [4]. This process results in the presentation of bioorthogonal azide groups on the cell surface without disrupting normal glycan function, enabling specific detection while maintaining cellular integrity.
The incorporated azide groups serve as chemical handles for detection via FTIR spectroscopy. The azide (N₃) group exhibits a characteristic vibrational signature in the IR spectrum due to the asymmetric stretching vibration of the N≡N bond. This vibration produces a strong, sharp absorption band at approximately 2122 cm⁻¹, a region notably free from interference by natural biological molecules [1] [2]. The direct detection of this intrinsic vibrational signature eliminates the requirement for secondary labeling procedures, setting this approach apart from fluorescence-based detection methods that necessitate additional chemical conjugation steps.
The following diagram illustrates the metabolic pathway of this compound incorporation and the FTIR detection principle:
While FTIR spectroscopy provides direct detection of azide incorporation, validation using flow cytometry is recommended to confirm labeling efficiency, particularly when establishing the method in a new cell type or optimizing parameters. The following protocol outlines the validation procedure:
Cell Preparation and Labeling:
Cell Fixation and Permeabilization:
Click Chemistry Conjugation:
Flow Cytometry Analysis:
The this compound labeling approach is highly compatible with multiple detection modalities, enabling multimodal imaging applications. The azide group serves as a universal handle for various detection strategies:
This multimodal compatibility allows researchers to correlate FTIR data with higher spatial resolution techniques, combining the temporal resolution of FTIR with the spatial precision of microscopic methods for comprehensive glycan dynamics analysis.
Weak Azide Signal:
High Background Noise:
Cell Detachment During Measurement:
Inconsistent Replicate Measurements:
The this compound FTIR tracking methodology enables real-time assessment of how therapeutic compounds influence glycosylation patterns, providing valuable insights for drug development. Key applications include:
This methodology is particularly valuable for pharmaceutical research focusing on glycosylation-dependent processes such as cell adhesion, metastasis, and immune recognition, where understanding temporal dynamics provides critical insights beyond static snapshots of glycan expression.
The integration of This compound metabolic labeling with ATR-FTIR spectroscopy creates a powerful analytical platform for monitoring glycan dynamics in live cells with minimal perturbation. This approach leverages the bioorthogonal nature of the azide functional group and its distinct infrared signature to enable quantitative, real-time tracking of glycosylation processes without requiring secondary labeling steps. The methodology provides researchers with a robust tool for investigating how glycosylation patterns respond to pharmacological interventions, environmental changes, and disease states, offering unique insights into this critical post-translational modification.
The protocols detailed in this application note have been optimized to balance detection sensitivity with cellular integrity, particularly through the identification of 10 μM this compound as a concentration that minimizes physiological disruption while maintaining sufficient labeling for detection. When combined with the validation techniques and troubleshooting guidance provided, researchers can implement this methodology to advance understanding of glycosylation dynamics in diverse biological contexts and drug development applications.
Metabolic glycan engineering using tetraacetylated N-azidoacetylmannosamine (this compound) represents a powerful bio-orthogonal approach for stem cell labeling and surface modification. This technique leverages the cell's innate biosynthetic machinery to incorporate azide-functionalized glycans onto membrane proteins, enabling subsequent conjugation via copper-free click chemistry. The method has gained significant traction in regenerative medicine and cell therapy applications due to its high specificity, minimal cytotoxicity, and compatibility with live cells. Unlike genetic modification approaches, metabolic labeling temporarily modifies the cell surface glycome without permanent alterations, making it particularly attractive for therapeutic applications where safety concerns are paramount.
The fundamental principle underlying this compound labeling involves the cellular conversion of this synthetic monosaccharide precursor into azide-modified sialic acid residues, which are subsequently displayed on cell surface glycoproteins and glycolipids. These incorporated azido groups serve as chemical handles for bio-orthogonal conjugation with dibenzocyclooctyne (DBCO)-functionalized molecules, including fluorescent dyes, targeting ligands, or therapeutic proteins. The efficiency of this labeling strategy stems from the high specificity and rapid kinetics of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which proceeds efficiently under physiological conditions without cytotoxic catalysts.
Cell Sources: The protocol has been validated for multiple stem cell types including human adipose-derived mesenchymal stem cells (MSCs), neural stem/progenitor cells (NSPCs), and endothelial progenitor cells (EPCs) [1] [2] [3]. Source cells should be maintained at 37°C in a humidified atmosphere with 5% CO₂ and used within passages 5-7 to prevent senescence-related artifacts.
Culture Media:
Quality Control: Regularly monitor stem cell markers via flow cytometry and maintain mycoplasma-free cultures through periodic testing. For NSPCs, the inclusion of mouse brain endothelial cells (BEND3) in co-culture systems enhances expansion while maintaining undifferentiated states [2].
Stock Solution Preparation: Dissolve this compound in absolute ethanol to create a 10-50 mM stock solution. Aliquot and store at -20°C protected from moisture [4]. Avoid repeated freeze-thaw cycles to maintain compound stability.
Labeling Protocol:
Critical Parameters:
DBCO-Reagent Preparation: Prepare DBCO-functionalized reagents (DBCO-fluorophore, DBCO-biotin, or DBCO-cytokine) in DMSO or aqueous buffer according to manufacturer specifications. DBCO-IL-10 conjugation has been demonstrated for enhancing immunomodulatory potential of MSC-derived nanovesicles [1].
Conjugation Protocol:
Validation Methods:
Table 1: Summary of this compound Labeling Protocols for Different Stem Cell Types
| Stem Cell Type | Optimal this compound Concentration | Incubation Time | Primary Applications | Key Considerations |
|---|---|---|---|---|
| Mesenchymal Stem Cells (MSCs) | 10-50 μM | 72 hours | Wound healing, immunomodulation, extracellular vesicle labeling | Maintain viability >70%; no effect on surface markers [1] [4] |
| Neural Stem/Progenitor Cells (NSPCs) | 50 μM | 72 hours | Surface proteomic mapping, lineage tracking | Endothelial co-culture enhances expansion; specialized media required [2] |
| Endothelial Progenitor Cells (EPCs) | 10 μM | 72 hours | Angiogenesis studies, vascular repair | Higher concentrations (>20 μM) reduce proliferation; 10 μM preserves function [3] |
| Dendritic Cells (DCs) | 50-200 μM | 72 hours | Cancer immunotherapy, vaccine enhancement | Concentrations up to 200 μM enhance activation markers without cytotoxicity [6] |
Extensive studies across multiple cell types have revealed concentration-dependent responses to this compound treatment. While lower concentrations (10 μM) generally preserve normal cellular physiology, higher concentrations (≥50 μM) can induce metabolic alterations and functional impairments in certain stem cell populations [5] [3]. For instance, treatment of A549 cells with 50 μM this compound resulted in reduced energy generation capacity, cellular infiltration ability, and membrane channel activity [5]. Similarly, EPCs treated with concentrations exceeding 20 μM exhibited decreased proliferation rates and reduced endocytic activity [3].
The concentration optimization should therefore be guided by specific application requirements. For long-term tracking studies where minimal physiological impact is critical, 10 μM this compound is recommended. For applications requiring high labeling density such as surface conjugation of therapeutic proteins, higher concentrations (50 μM) may be appropriate despite modest physiological effects [1] [6]. Importantly, different stem cell types exhibit varying sensitivity to this compound, necessitating empirical determination of optimal conditions for each cell source.
Comprehensive transcriptomic analyses have been employed to evaluate the molecular consequences of this compound labeling. In MSCs, RNA sequencing revealed that metabolic engineering does not alter the regenerative potential or immunomodulatory functions when used at recommended concentrations [1]. Similarly, microarray analysis of A549 cells treated with 10 μM this compound showed minimal gene expression changes, while 50 μM treatment resulted in significant transcriptional alterations affecting multiple signaling pathways [5].
Functional assessments are crucial for validating labeled stem cells for therapeutic applications. Key parameters to evaluate include:
Table 2: Optimization Parameters and Safety Profile of this compound Labeling
| Parameter | 10 μM this compound | 50 μM this compound | Assessment Method |
|---|---|---|---|
| Cell Viability | >95% of control | 70-95% of control | CCK-8 assay, MTT assay [5] [4] [3] |
| Proliferation Rate | Unaffected | Reduced by ~6-12% | Population doubling time, cell counting [5] [3] |
| Migration Capacity | Unaffected | Moderately reduced | Scratch wound assay, Transwell migration [3] |
| Membrane Properties | Minimal change | Reduced membrane protein mobility | FRAP analysis, electrophysiology [6] [5] |
| Transcriptomic Changes | Minimal alterations | 1947 genes upregulated, 2949 downregulated | RNA-seq, microarray analysis [6] [5] |
| ROS Generation | No significant increase | Significantly increased | DCFDA assay [3] |
| Therapeutic Efficacy | Preserved | Context-dependent | In vivo disease models [1] [6] |
The functionalization of MSC-derived extracellular nanovesicles (MSC-NVs) with interleukin-10 (IL-10) via this compound labeling and click chemistry represents a groundbreaking application in regenerative medicine [1]. This approach leverages the anti-inflammatory properties of IL-10 while overcoming its short biological half-life through sustained presentation on nanovesicle surfaces. The synthesis of MSC-NV/IL-10 complexes begins with metabolic labeling of parent MSCs with this compound, followed by serial extrusion to generate azido-displaying nanovesicles (MSC-NV-N₃). Subsequent conjugation with DBCO-IL-10 yields the therapeutic complex that markedly attenuates pro-inflammatory M1 macrophage activity and promotes anti-inflammatory M2 polarization [1].
In full-thickness skin wound models, MSC-NV/IL-10 treated mice exhibited significantly accelerated wound closure and resolution of inflammatory responses compared to controls [1]. The mechanism involves enhanced fibroblast proliferation, endothelial cell migration, and phenotypic transition of dendritic cells from mature to immune-tolerogenic DCs [1]. This application demonstrates how this compound labeling enables the creation of advanced therapeutic platforms that enhance the native regenerative properties of stem cell derivatives.
This compound labeling technology has been successfully applied to enhance the therapeutic efficacy of dendritic cell (DC) vaccines for cancer immunotherapy [6]. Metabolic labeling of DCs with this compound not only provides chemical handles for surface conjugation but also intrinsically activates DCs by reducing membrane mobility and upregulating activation markers including CD86, MHCII, CD40, and CCR7 [6]. This dual functionality enhances both the antigen presentation capacity of DCs and enables subsequent conjugation of immunomodulatory cytokines such as IL-15 and IL-2.
The transcriptional changes induced by this compound treatment in DCs include upregulation of antigen presentation genes (H2-K2, H2-D1) and inflammatory cytokines (IL-15, IL-1a, TNF-a), creating a more immunostimulatory phenotype [6]. When utilized in DC vaccines, this approach significantly improves the cytotoxic T lymphocyte (CTL) response and antitumor efficacy in murine models. The technology represents a facile strategy to enhance existing DC vaccine platforms with minimal interference to clinical manufacturing processes [6].
Parameter Adjustment: If labeling efficiency is suboptimal, consider increasing this compound concentration (up to 50 μM for stem cells, 200 μM for DCs) or extending incubation time to 96 hours. However, always balance with potential physiological impacts and conduct appropriate functional validation [6] [3].
Quality Control Metrics: Employ multiple assessment methods including flow cytometry for quantitative analysis, fluorescence microscopy for spatial distribution, and Western blotting with azide-specific detection to confirm labeling efficiency [4] [3]. Efficient labeling should demonstrate >90% positive cells by flow cytometry with homogeneous surface distribution.
Troubleshooting Poor Labeling:
Essential Equipment:
Critical Reagents:
This compound-mediated metabolic labeling provides a versatile platform for stem cell engineering with diverse therapeutic applications. The method's compatibility with multiple stem cell types, temporal control over surface modification, and integration with bio-orthogonal chemistry enables creation of enhanced cellular therapies. By following the optimized protocols outlined in these application notes, researchers can leverage this technology to develop next-generation stem cell-based therapeutics with improved targeting, tracking, and functional capabilities.
The table below summarizes the physiological effects of different this compound concentrations on various cell types, based on recent research.
| Concentration | Cell Types Tested | Labeling Efficiency | Effects on Cell Physiology & Function |
|---|
| 10 μM | A549 (human lung adenocarcinoma) [1], hUCB-EPCs (human umbilical cord blood-derived endothelial progenitor cells) [2] | Sufficient for cell labeling, tracking, and proteomic analysis [1] | - Minimal to no effect [1] [2].
For researchers looking to validate these conditions in their specific models, here is a core methodology based on the cited studies.
1. Metabolic Labeling Protocol
2. Key Validation Assays To ensure labeling has not adversely affected your cells, consider performing the following functional assays:
Problem: Low labeling signal.
Problem: Altered cell morphology or reduced growth after labeling.
Problem: High background noise in detection.
The following diagram illustrates the two-step metabolic labeling process using this compound and click chemistry.
Extensive research has identified that the cytotoxicity of Ac4ManNAz is highly concentration-dependent. The table below summarizes the key findings from multiple studies to serve as a starting point for your experiments.
| Cell Type | Safe Concentration | Toxic Concentration | Observed Effects at Safe Concentration | Observed Effects at Toxic Concentration | Citation |
|---|---|---|---|---|---|
| Human Lung Adenocarcinoma (A549) | 10 μM | 50 μM | Least effect on cellular systems; sufficient labeling efficiency [1] [2]. | Reduced energy generation, cellular infiltration, and channel activity; decreased cell viability [1] [2]. | [1] [2] |
| Human Umbilical Cord Blood Endothelial Progenitor Cells (hUCB-EPCs) | 10 μM | >20 μM | No effects on proliferation, viability, migration, or permeability; labeling efficiency maintained [3]. | >20 μM: Decreased growth rate and rate of endocytosis. 50 μM: Significantly increased ROS and reduced cell viability [3]. | [3] |
| Triple Negative Breast Cancer (BT-549) | 50 μM | Information not specified | Successful cell surface labeling for subsequent bio-orthogonal conjugation [4]. | Information not specified | [4] |
To systematically evaluate the impact of this compound on your cell lines, you can employ the following standard assays. These methodologies are derived from the published research cited in the tables above.
Based on the evidence, here are the primary methods to reduce this compound cytotoxicity:
To better understand the mechanisms and optimization processes, the following diagrams illustrate the apoptotic pathway linked to toxicity and a recommended experimental workflow.
Q: Why does high concentration (e.g., 50 μM) of this compound cause cytotoxicity? A: The toxicity is linked to metabolic stress and the induction of apoptosis. Studies show that high doses can lead to:
Q: What is the most critical first step if my cells are sensitive to this compound? A: The first and most crucial step is to titrate the concentration. Begin with 10 μM, as it has been consistently shown to be safe and effective in multiple cell types. Only increase the concentration if the labeling efficiency is unsatisfactory, and always monitor cell health using the viability and functional assays described above.
Q: Can I use this compound for in vivo studies? A: Yes, this compound has been used in vivo. The key is to apply the same concentration principle, using the lowest effective dose. Furthermore, strategies like liposomal encapsulation (e.g., the LABOR strategy) have been successfully developed to improve delivery to specific tissues like the brain and to reduce potential systemic effects [6].
Q1: What is the primary cause of Ac4ManNAz-induced apoptosis in my cell culture? The apoptotic effects are primarily associated with high concentrations of this compound (typically >20-50 μM). Research indicates that at high doses, this compound can:
Q2: How can I determine the optimal, non-toxic concentration of this compound for my cells? The consensus across multiple studies is that a concentration of 10 μM this compound provides sufficient labeling efficiency while minimizing impacts on cell physiology and avoiding apoptosis [2] [1] [3]. The table below summarizes the concentration-dependent effects.
| This compound Concentration | Observed Effects on Various Cell Types | Recommended Application |
|---|---|---|
| 10 μM | Minimal effects on cell viability, proliferation, migration, permeability, and gene expression. Sufficient labeling efficiency [2] [1]. | Optimal for most in vivo and in vitro labeling and tracking. |
| 20 μM | Begins to show significant reduction in cell viability, growth rate, and rate of endocytosis [1]. | Use with caution; monitor cell health closely. |
| 50 μM | Significantly increases ROS, reduces mitochondrial membrane potential, inhibits major cellular functions, and alters key signaling pathways [2] [1]. | Not recommended for routine labeling due to high risk of apoptotic effects. |
Q3: Are there alternative reagents that can reduce the risk of apoptosis? Yes, research into next-generation monosaccharide analogues has identified promising candidates. Tributanoylated analogues, such as 1,3,4-O-Bu₃ManNAz, have shown superior performance.
The following diagram illustrates the pathway through which this compound can lead to apoptosis and the two primary strategies to minimize this effect.
Protocol 1: Validating Safe this compound Concentration for Your Cell Line
This protocol outlines key experiments to assess the bio-physiological impact of this compound, as performed in foundational studies [2] [1].
Cell Viability and Proliferation Assay
Reactive Oxygen Species (ROS) Generation Assay
Functional Migration Assay (Wound Healing/Scratch Assay)
Protocol 2: Metabolic Labeling and Click Chemistry for Cell Tracking
This is a standard workflow for using this compound in cell tracking applications [2] [5] [6].
Metabolic Labeling:
Click Chemistry Conjugation:
The table below summarizes the effects of different this compound concentrations on various cell types, based on published research:
| Cell Type | 10 μM | 20 μM | 50 μM | Key Observed Effects at High Concentrations | Citation |
|---|---|---|---|---|---|
| Human Lung Adenocarcinoma (A549) | Optimal concentration | - | Not recommended | Reduction of major cellular functions: energy generation, infiltration ability, channel activity. [1] [2] [3] | [1] |
| Endothelial Progenitor Cells (hUCB-EPCs) | Optimal concentration | Reduced function | Significant toxicity | >20 μM: Inhibited proliferation, viability, and endocytosis; Downregulation of PI3K/AKT, FGF, and EGFR pathways; Increased ROS. [4] | [4] |
| General Cell Labeling & Tracking | Recommended | - | Not recommended | 10 μM shows least effect on cellular systems with sufficient labeling efficiency. [1] [4] | [1] [4] |
Q: What is the main cause of poor cell viability or altered function after this compound labeling?
Q: My labeling efficiency is low. How can I improve it without harming my cells?
Q: Why are my cells' migration or adhesion properties changing after treatment?
Here is a detailed methodology for metabolic labeling with this compound, synthesized from the cited research. [1] [4] [2]
Workflow Overview: The following diagram illustrates the two-step metabolic labeling process:
Step-by-Step Procedure:
Cell Culture and Treatment
Validation of Labeling Efficiency
Key Considerations for Protocol Success:
The following diagram summarizes how this compound concentration impacts key cellular pathways and functions, based on gene expression and functional analyses:
Core Concept: Metabolic glyco-engineering uses Ac4ManNAz, an artificial monosaccharide precursor. Cells with active glycometabolism incorporate this sugar, displaying artificial azido groups (N3) on their surface glycoproteins and glycolipids. These azido groups are later detected via a copper-free click reaction with DBCO-linked probes (e.g., DBCO-Cy5) [1] [2].
The most critical factors are concentration and incubation time. The goal is to find the lowest concentration that provides sufficient signal without causing cytotoxicity, which can reduce efficiency.
Table: this compound Concentration Optimization Guide
| Concentration | Incubation Time | Labeling Efficiency | Cell Viability & Function | Recommended Use |
|---|---|---|---|---|
| 10 μM | 72 hours [2] | Sufficient for tracking [3] [4] | No significant effects on proliferation, viability, migration, or channel activity [3] [4]. | Recommended starting point for most cell types, especially for in vivo tracking [3] [4]. |
| 20 μM | 72 hours | Good [3] | Significant reduction in proliferation and viability [3]. | Use with caution; monitor cytotoxicity. |
| 50 μM | 72 hours [2] | High [3] | Significantly inhibits functional properties; increases ROS [3]. | Avoid for sensitive primary cells (e.g., EPCs). May be used for robust cell lines with careful validation [2]. |
Using high concentrations of this compound (>20 μM) can alter cell physiology, indirectly lowering efficiency.
Table: Physiological Effects of this compound and Mitigation Strategies
| Observed Effect | Cell Type | Recommended Mitigation |
|---|---|---|
| Reduced proliferation & viability [3] | hUCB-EPCs, A549 | Use 10 μM concentration. |
| Decreased endocytosis rate [3] | hUCB-EPCs | Optimize concentration; critical if your assay depends on endocytic uptake. |
| Increased ROS generation & altered mitochondrial membrane potential [3] | hUCB-EPCs | Use 10 μM concentration; consider adding antioxidants to culture media if higher concentrations are unavoidable. |
| Down-regulation of cell adhesion, PI3K/AKT, FGF, and EGFR signaling pathways [3] | hUCB-EPCs | Stick to 10 μM concentration, which showed no significant gene regulation changes [3]. |
This protocol is adapted from methods used for mesenchymal stem cells (MSCs) and endothelial progenitor cells (EPCs) [3] [2].
Materials:
Metabolic Labeling Steps:
Click Reaction for Detection:
Q1: Why is 10 μM often recommended for this compound labeling? Extensive research on various cell types (including EPCs and A549 lung adenocarcinoma cells) has shown that 10 μM provides a strong balance, offering sufficient labeling for detection and tracking while having minimal to no impact on key cellular functions like proliferation, viability, migration, and gene expression [3] [4].
Q2: Can I use this compound to label any cell type? The technique is broadly applicable due to the universal nature of glycometabolism. It has been successfully used to label diverse cells, including tumor cells (both adherent and suspended), mesenchymal stem cells (MSCs), and endothelial progenitor cells (EPCs) [1] [3] [2]. However, you should always validate the optimal conditions for your specific cell type.
Q3: My labeling is still inefficient after optimizing concentration. What else should I check?
The table below summarizes findings from recent studies on how Ac4ManNAz concentration affects different cell types.
| Cell Type | Optimal & Safe Concentration | Observed Effects at Optimal Concentration | Reported Adverse Effects at Higher Concentrations (e.g., >20-50 μM) | Citation |
|---|---|---|---|---|
| Human Lung Adenocarcinoma (A549) | 10 μM | Sufficient labeling efficiency; least effect on cellular systems [1]. | 50 μM: Reduced energy generation, cellular infiltration, membrane channel (TRPM7, VSOR-Cl-, Kv) activity [1]. | [1] [2] |
| Human Umbilical Cord Blood Endothelial Progenitor Cells (hUCB-EPCs) | 10 μM | No significant effects on proliferation, viability, migration, or permeability [3]. | >20 μM: Reduced cell growth, viability, and rate of endocytosis; increased ROS generation [3]. | [3] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | 50-200 μM | No significant cytotoxicity; induced dendritic cell activation (upregulation of CD86, MHCII) [4]. | (Not reported for this cell type) | [4] |
| Natural Killer (NK) Cells | 25-50 μM | High cell viability maintained after 2-day incubation [5]. | 75-100 μM: Cytotoxicity observed [5]. | [5] |
| Breast Cancer Cell Line (BT-549) | 50 μM | Optimal cell surface labeling determined by flow cytometry [6]. | (Not the focus of the study) | [6] |
Here is a detailed methodology for metabolic labeling and assessing its impact on cell viability, synthesized from the examined literature [1] [3] [5].
This colorimetric assay is widely used to measure cell proliferation and viability.
Issue: High cytotoxicity observed at low this compound concentrations.
Issue: Low labeling efficiency despite high this compound concentration.
Issue: Inconsistent results between experimental replicates.
The following chart outlines the key stages of optimizing this compound concentration.
Q1: Why does a higher concentration of this compound impair cellular functions? Studies indicate that high concentrations (>20-50 µM) can disrupt normal cellular physiology. This includes down-regulating genes related to critical signaling pathways like PI3K/AKT, FGF, and EGFR, and reducing the activity of key membrane ion channels (e.g., TRPM7, Kv). It can also increase reactive oxygen species (ROS) generation, leading to reduced proliferation, viability, and endocytosis [1] [3].
Q2: Can metabolic labeling with this compound be beneficial beyond just labeling? Yes, interestingly, in some immune cells like Dendritic Cells (DCs), metabolic labeling itself has been shown to have a functional benefit. The process can reduce membrane mobility and enhance the activation status of DCs (upregulation of CD86, MHCII), which improves their antigen-presenting capability and can lead to a stronger T cell response, making it advantageous for vaccine development [4].
Q3: How do I choose a starting concentration for a new, untested cell type? It is strongly recommended to begin with a low concentration of 10 µM. This concentration has been consistently shown to be safe for a variety of cell lines while providing sufficient labeling. From this baseline, you can perform a titration experiment (e.g., testing 10, 25, 50 µM) to find the optimal balance for your specific cell type [1] [3].
The following table summarizes the quantitative effects of different Ac₄ManNAz concentrations on three key membrane ion channels in A549 cells, as revealed by electrophysiological recordings [1]:
| Ion Channel | 10 μM Ac₄ManNAz Effect | 50 μM Ac₄ManNAz Effect |
|---|---|---|
| TRPM7 | Minimal effect | Significant reduction in current density |
| VSOR-Cl⁻ | Minimal effect | Significant reduction in current density |
| Kv | Minimal effect | Significant reduction in current density |
The study concluded that treatment with 50 μM Ac₄ManNAz led to a notable reduction in major cellular functions, including membrane channel activity. In contrast, 10 μM Ac₄ManNAz showed the least effect on cellular systems while maintaining sufficient labeling efficiency for experiments [1] [2].
This is a detailed methodology for assessing the impact of Ac₄ManNAz on membrane channel activity, based on the cited research [1].
What is the recommended concentration of Ac₄ManNAz for cell labeling and tracking? The research strongly suggests 10 μM as the optimum concentration for in vivo cell labeling and tracking. This concentration provides sufficient labeling efficiency while having the least impact on cellular physiology and membrane channel function [1] [2].
Why should I avoid using higher concentrations (e.g., 50 μM) of Ac₄ManNAz? Treatment with 50 μM Ac₄ManNAz has been shown to reduce major cellular functions, including energy generation capacity, cellular infiltration ability, and the activity of key membrane channels like TRPM7, VSOR-Cl⁻, and Kv. This can compromise the normal physiology of your labeled cells and confound experimental results [1].
How does Ac₄ManNAz treatment affect broader cell physiology? Beyond membrane channels, microarray analysis revealed that treatment with 50 μM Ac₄ManNAz modulates the expression of genes related to various cellular signaling pathways. This can lead to changes in bio-physiological functions, cellular signaling, and cell-cell communication [1].
The following diagram illustrates the logical workflow used in the research to comprehensively assess the physiological effects of Ac₄ManNAz:
The information provided here is based on a specific research study. When designing your own experiments, please note:
The table below summarizes the critical findings on how different concentrations of this compound impact cellular systems, based on studies in human lung adenocarcinoma cells (A549) and human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs) [1] [2].
| Concentration | Labeling Efficiency | Cell Viability / Growth | Key Functional Effects | Recommended Use |
|---|---|---|---|---|
| 10 µM | Sufficient for labeling and tracking [1] | Minimal to no adverse effects [1] [2] | Least effect on cellular systems; no significant impact on migration or permeability [1] [2] | Optimal for in vivo cell labeling and tracking [1] [2] |
| 20 µM | - | Growth rate gradually decreases [2] | Significant reduction in endocytosis rate [2] | - |
| 50 µM | - | Significant decrease (~12%) in cell viability [2] | Reduces major functions: energy generation, infiltration, channel activity; increases ROS [1] [2] | Not recommended due to significant physiological impacts [1] |
This is the standard first step for introducing the chemical handle onto cell surfaces [1] [2].
After metabolic labeling, the azide groups can be conjugated to various probes. Copper-Free Click Chemistry (SPAAC) is often preferred for its biocompatibility [4].
The following diagram illustrates the complete two-step workflow for labeling and detecting cell-surface glycans using this compound.
Q1: My labeling efficiency is low. What could be the reason?
Q2: I observe cytotoxic effects in my cells after treatment. How can I mitigate this?
Q3: The background signal in my detection is high. How can I improve it?
Q4: Why is 10 µM recommended as the optimal concentration? Extensive research has shown that 10 µM this compound provides a perfect balance:
What is the optimal concentration of Ac4ManNAz for cell labeling? The recommended concentration is 10 μM. This level provides efficient labeling for cell tracking and proteomic analysis while having the least impact on major cellular functions. Higher concentrations (e.g., 50 μM) can significantly disrupt normal cell activity [1].
How does this compound concentration affect my cells? Treatment with this compound can lead to dose-dependent effects. The table below summarizes the key physiological differences observed at two concentrations:
| Physiological Parameter | Effect at 10 μM this compound | Effect at 50 μM this compound |
|---|---|---|
| Energy Generation Capacity | Minimal reduction | Significant reduction |
| Cellular Infiltration Ability | Minimal reduction | Significant reduction |
| Membrane Channel Activity | Minimal effect | Significantly reduced activity |
| General Cellular Functions | Least effect on cellular systems | Major reduction of functions |
Source: [1]
The following diagram illustrates the key decision points and steps in the metabolic labeling process to ensure functional properties are preserved.
The methodology for the key experiment determining this optimal concentration is summarized below [1]:
This compound is part of a powerful technique known as metabolic labeling [1]. It is an azide-derived sugar that cells incorporate into their surface glycans through their normal glycosylation pathways. This incorporated azide group can then be chemically "clicked" with a fluorescent probe or other molecule for detection and tracking [1]. Glycosylation itself is a critical and complex post-translational modification that influences many protein functions [2].
The core finding is that while the incorporated azide group is small and generally non-reactive, the overall process of displaying these abiotic sugars on the cell surface can interfere with normal glycan-dependent functions, such as cell-cell communication and signaling [1]. This is why concentration is critical for success.
The table below summarizes the core physiological effects of Ac4ManNAz across different cell types, based on experimental data.
| Cell Type | This compound Concentration | Labeling Efficiency | Effects on Cell Viability & Proliferation | Effects on Cell Function | Proposed Optimal/Safe Concentration |
|---|---|---|---|---|---|
| Human Lung Adenocarcinoma (A549) [1] | 50 µM | Effective | Significantly reduced cell viability [1] | Reduction in major cellular functions: energy generation, infiltration ability, and membrane channel activity [1]. | 10 µM (Sufficient labeling with least effect on cellular systems) [1] |
| Human Umbilical Cord Blood-Endothelial Progenitor Cells (hUCB-EPCs) [2] | >20 µM | Effective at 10-50 µM | Significant decrease in cell viability and growth rate [2]. | Reduced rate of endocytosis; Increased ROS generation; Down-regulation of key signaling pathways (PI3K/AKT, FGF, EGFR) [2]. | 10 µM (No observed effects on function or gene regulation) [2] |
| Human Colon Cell Lines (CCD841CoN, HT29, HCT116) [3] | 100 µM | Effective | Reduced cellular growth by ~40% [3]. | Not specified in results, but growth reduction implies significant functional impact. | 50 µM (Used to mitigate toxicity) [3] |
To validate these findings, researchers employed a range of techniques. Here are the detailed methodologies for key experiments cited in the tables.
The diagram below outlines the logical workflow for validating the physiological effects of this compound.
The microarray and RNA-seq data revealed that higher concentrations of this compound (>20 µM) cause down-regulation of genes in critical signaling pathways. The following diagram illustrates the potential logical relationship between this compound treatment and the impairment of these pathways, which can explain the observed physiological effects.
I hope this structured guide provides a solid foundation for your objective comparison. The integrated data clearly supports 10 µM as a consistently safe and effective concentration for metabolic labeling across multiple cell types.
The table below summarizes the key cytotoxic effects of Ac4ManNAz across different cell types and concentrations.
| Cell Type | Safe Concentration (Minimal Cytotoxicity) | Toxic Concentration (Observed Adverse Effects) | Key Cytotoxic Effects at Higher Concentrations | Assays/Methods Used |
|---|---|---|---|---|
| Human Lung Adenocarcinoma (A549) [1] | 10 µM | 50 µM | Reduced energy generation, cellular infiltration ability, and membrane channel activity [1]. | Microarray analysis, electrophysiological recording, cell viability assay [1]. |
| Endothelial Progenitor Cells (hUCB-EPCs) [2] | 10 µM | >20 µM | ↓ Cell viability & proliferation; ↓ endocytosis rate; ↑ ROS generation; disruption of mitochondrial membrane potential (ΔΨm) [2]. | CCK-8 assay, wound healing, ROS assay, ΔΨm assessment [2]. |
| Immortalized Mesenchymal Stromal Cells (hMSC-TERT) [3] | 20 µM | 50 µM | Significantly decreased viability rates and increased apoptosis; however, differentiation potential was maintained [3]. | Live/dead staining, apoptosis assays, differentiation assays [3]. |
The cytotoxicity of this compound is not merely about cell death but involves subtler disruptions to core cellular functions, particularly at concentrations above 20 µM.
The data in this guide were generated using standard and reliable methodologies. Below is an overview of the key protocols cited.
Cell Viability Assay (CCK-8) [2]:
Reactive Oxygen Species (ROS) Assay [2]:
Microarray Analysis (Gene Expression) [1]:
Electrophysiological Recording (Membrane Channel Activity) [1]:
The following diagram synthesizes how high concentrations of this compound impact major cellular signaling pathways and functions, based on transcriptomic and functional data [1] [2].
Metabolic oligosaccharide engineering (MOE) represents a powerful biotechnology approach for labeling and tracking live cells through the biosynthetic installation of non-natural monosaccharides into cellular glycans. Among the most widely utilized tools in this field is Ac₄ManNAz (tetra-acetylated N-azidoacetylmannosamine), an azido-modified sugar analog that serves as a precursor for the cell surface display of azide-functionalized sialic acids. This technology enables subsequent chemoselective ligation via click chemistry with fluorescent probes or other detection molecules, facilitating cell tracking, proteomic analysis, and targeted delivery applications [1] [2]. The fundamental advantage of metabolic labeling techniques lies in their low background signal, simple labeling steps, and biocompatible reaction conditions that produce minimal toxic byproducts, making them particularly suitable for in vivo applications [1] [3].
Despite these advantages, concerns have emerged regarding the potential physiological impacts of metabolic labeling agents on cellular systems. The incorporation of abiotic azido groups into native cellular proteins through post-translational modification pathways may alter normal protein function, cellular signaling, and intercellular communication [1] [4]. As the research community increasingly applies these techniques for cell-based therapies and longitudinal tracking studies, a comprehensive understanding of Ac₄ManNAz's effects on gene expression and cellular physiology becomes essential for experimental design and data interpretation [3]. This guide systematically compares Ac₄ManNAz with alternative metabolic labeling agents, focusing on their impacts on gene expression, cellular functions, and practical research applications.
Extensive research has revealed that Ac₄ManNAz exerts concentration-dependent effects on various aspects of cellular physiology. At optimal concentrations (10 μM), Ac₄ManNAz demonstrates sufficient labeling efficiency with minimal impact on cellular systems, while higher concentrations (>20 μM) progressively impair fundamental cellular functions [1] [3]. Studies conducted on human lung adenocarcinoma cells (A549) and human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs) have consistently shown that higher concentrations of Ac₄ManNAz negatively impact multiple physiological parameters essential for normal cellular operation [1] [3].
Table 1: Concentration-Dependent Effects of Ac₄ManNAz on Cellular Functions
| Cellular Function | 10 μM Ac₄ManNAz | 20 μM Ac₄ManNAz | 50 μM Ac₄ManNAz |
|---|---|---|---|
| Cell Viability | No significant change | ≈6.2% decrease | ≈12.3% decrease |
| Proliferation Rate | No significant change | Gradual decrease | Significant decrease |
| Migration Capacity | No significant change | No significant change | Reduced infiltration ability |
| Membrane Channel Activity | Minimal effect | Moderate reduction | Significant reduction (TRPM7, VSOR-Cl-, Kv channels) |
| Reactive Oxygen Species | Baseline levels | Moderate increase | Significant increase (≈5.4%) |
| Endocytosis Rate | Normal | Slight decrease | Gradual decrease |
| Energy Generation | Normal | Moderate reduction | Significant reduction of glycolytic flux |
The functional impairments observed at higher concentrations correlate with changes in gene expression patterns and signaling pathways. Microarray analysis of A549 cells treated with 50 μM Ac₄ManNAz revealed substantial alterations in genes associated with cell adhesion, PI3K/AKT signaling, FGF pathways, and EGFR signaling cascades [3]. These findings suggest that excessive Ac₄ManNAz exposure disrupts critical regulatory networks governing cell survival, proliferation, and communication [1] [4].
Comprehensive transcriptomic analyses provide mechanistic insights into how Ac₄ManNAz influences cellular physiology at the molecular level. Research comparing 0, 10, and 50 μM Ac₄ManNAz treatments identified differential expression of genes involved in multiple essential cellular processes. The most significantly affected pathways include those regulating ion channel function, metabolic activity, and stress response mechanisms [1].
Functional enrichment analysis of the microarray data further demonstrated that genes related to mitochondrial function and electron transport chain components were downregulated at higher Ac₄ManNAz concentrations, providing a molecular explanation for the observed reductions in energy generation capacity [1] [4]. Additionally, genes involved in cell cycle progression and DNA damage repair showed altered expression patterns, potentially explaining the concentration-dependent decreases in proliferation rates observed in both A549 and hUCB-EPC cell lines [3].
Table 2: Gene Expression Changes in Response to Ac₄ManNAz Treatment
| Functional Category | Specific Genes/Pathways Affected | Expression Direction | Associated Cellular Effect |
|---|---|---|---|
| Ion Channel Regulation | TRPM7, VSOR-Cl-, Kv channels | Downregulated | Reduced membrane potential and signaling |
| Metabolic Pathways | Glycolytic enzymes, Electron transport chain components | Downregulated | Decreased energy production |
| Cell Signaling | PI3K/AKT, FGF, EGFR pathways | Downregulated | Impaired proliferation and survival signals |
| Cell Adhesion | Adhesion molecules, Extracellular matrix components | Downregulated | Reduced cell-matrix interactions |
| Oxidative Stress | ROS-responsive genes | Upregulated | Increased oxidative damage |
| Apoptosis Regulation | Pro-apoptotic factors | Upregulated | Increased cell death at high concentrations |
The following diagram illustrates the key signaling pathways affected by Ac₄ManNAz treatment and their interrelationships:
Diagram 1: Ac₄ManNAz-Affected Signaling Pathways and Cellular Effects
While Ac₄ManNAz remains one of the most widely used metabolic labeling agents, several alternative compounds have been developed with varying efficiencies and physiological impacts. Comparative studies have evaluated different azido-sugars for their labeling efficiency, cytotoxic effects, and optimal concentration ranges across multiple cell types [2] [3]. Understanding these differences is crucial for selecting the most appropriate agent for specific research applications.
Table 3: Performance Comparison of Metabolic Labeling Agents
| Labeling Agent | Optimal Concentration | Labeling Efficiency | Cytotoxicity | Primary Glycosylation Targets |
|---|---|---|---|---|
| Ac₄ManNAz | 10-20 μM | High for membrane proteins | Low at ≤20 μM, Moderate at 50 μM | N-linked glycoproteins, Sialic acids |
| Ac₄GalNAz | 50 μM | Moderate for cytosolic proteins | Low at ≤20 μM, Moderate at 50 μM | O-GalNAc glycosylation |
| Ac₄GlcNAz | 50 μM | Low for membrane proteins | Low at ≤20 μM, Moderate at 50 μM | O-GlcNAc glycosylation, Intracellular proteins |
| 1,3,4-O-Bu₃ManNAz | 12.5-25 μM | Very high (3-5× Ac₄ManNAz) | Very low (no apoptosis up to 400 μM) | Sialic acids, Cell surface glycans |
| 3,4,6-O-Bu₃ManNLev | Varies by application | High | High (pro-apoptotic) | Sialic acids, Cancer cell glycans |
Screening studies comparing azido-sugar incorporation in hUCB-EPCs demonstrated that Ac₄ManNAz treatment resulted in higher generation efficiency of azido groups compared to Ac₄GalNAz and Ac₄GlcNAz, particularly for membrane protein labeling [3]. Western blot analysis and biorthogonal click chemistry detection confirmed that Ac₄ManNAz effectively labeled both cytosolic and membrane proteins, with incorporation rates gradually increasing with concentration [3]. This comprehensive labeling profile contributes to Ac₄ManNAz's popularity for general cell tracking applications.
Recent developments in metabolic labeling agents have focused on optimizing the short-chain fatty acid composition of monosaccharide analogs to enhance their performance characteristics. Butanoylated ManNAc analogs, particularly 1,3,4-O-Bu₃ManNAz, demonstrate substantially improved properties compared to traditional Ac₄ManNAz [2]. These tributanoylated compounds exhibit greatly enhanced cellular uptake and labeling efficiency, achieving effective labeling at concentrations approximately 3 to 5-fold lower than Ac₄ManNAz (12.5-25 μM versus 50-150 μM) [2].
The structural modifications in these advanced analogs influence not only their efficiency but also their toxicological profiles. Interestingly, different substitution patterns produce dramatically different biological effects. The 1,3,4-O-hydroxyl pattern of butanoylation produces high-flux, low-toxicity analogs suitable for cell labeling, while the 3,4,6-O-butanoylation pattern creates highly apoptotic compounds with potential applications as anti-cancer agents [2]. This structure-activity relationship enables researchers to select analogs based on their specific experimental needs, whether for benign long-term cell tracking or for targeted intervention in pathological processes.
The following diagram illustrates the structural differences and performance characteristics of these analogs:
Diagram 2: Structural Relationships and Properties of ManNAc Analogs
The experimental data cited in this guide were generated using standardized methodologies to ensure reproducibility and cross-study comparisons. For transcriptomic analyses, researchers typically employed microarray technology or RNA sequencing to comprehensively profile gene expression changes in response to metabolic labeling agents [1] [3]. The specific protocols include:
Beyond gene expression analyses, comprehensive assessment of Ac₄ManNAz effects includes multiple functional assays that evaluate specific cellular processes:
Standardized protocols for evaluating labeling efficiency enable direct comparison between different agents and concentrations:
The following diagram illustrates the integrated experimental workflow for comprehensive assessment of metabolic labeling agents:
Diagram 3: Comprehensive Experimental Workflow for Metabolic Labeling Assessment
Based on the comprehensive analysis of experimental data, Ac₄ManNAz at 10 μM concentration represents the optimal balance between labeling efficiency and minimal physiological impact for most research applications. This concentration provides sufficient incorporation for cell tracking and proteomic analysis while avoiding significant alterations to gene expression, cellular signaling, and metabolic functions [1] [3]. Researchers should exercise caution when using higher concentrations (>20 μM), as these consistently induce gene expression changes, functional impairments, and oxidative stress across multiple cell types.
For applications requiring higher labeling efficiency or reduced cytotoxicity, tributanoylated analogs such as 1,3,4-O-Bu₃ManNAz offer superior performance characteristics, enabling effective labeling at lower concentrations with minimal toxicological concerns [2]. The selection of specific metabolic labeling agents should be guided by research objectives, with different analogs potentially serving distinct purposes—from benign long-term cell tracking to targeted interventions in disease processes.
Future research directions should focus on further elucidating the structure-activity relationships of monosaccharide analogs, developing cell-type specific optimization protocols, and exploring combination approaches that maximize labeling efficiency while completely eliminating physiological impacts. Additionally, extending these comparative analyses to in vivo models will provide critical insights for preclinical and therapeutic applications of metabolic labeling technologies.
Table 4: Recommended Applications for Metabolic Labeling Agents
| Research Application | Recommended Agent | Optimal Concentration | Key Considerations |
|---|---|---|---|
| General Cell Tracking | Ac₄ManNAz | 10-20 μM | Balance of efficiency and safety |
| Long-term In Vivo Tracking | 1,3,4-O-Bu₃ManNAz | 12.5-25 μM | Reduced toxicity for extended studies |
| Proteomic Analysis | Ac₄ManNAz | 10-20 μM | Comprehensive membrane protein labeling |
| Cancer Cell Studies | 3,4,6-O-Bu₃ManNLev | Varies by cell type | Pro-apoptotic effects for therapeutic applications |
| Stem Cell Research | Ac₄ManNAz | 10 μM | Minimal impact on differentiation capacity |
| High-Efficiency Labeling | 1,3,4-O-Bu₃ManNAz | 12.5-25 μM | 3-5× higher efficiency than Ac₄ManNAz |
The biosafety and efficacy of Ac4ManNAz are highly concentration-dependent. The following tables consolidate key experimental findings from recent studies.
Table 1: Cytotoxicity and Functional Effects of this compound
| Cell Type / Model | Concentration | Effects Observed | Key Experimental Findings | Citation |
|---|---|---|---|---|
| A549 (Human lung adenocarcinoma) | 50 µM | Significant functional reduction | ↓ Energy generation, cellular infiltration, membrane channel activity; ↓ Cell growth & migration; ↑ ROS generation | [1] [2] |
| 10 µM | Minimal to no effect | Sufficient labeling efficiency with least effect on cellular systems; proposed as optimum for tracking | [1] [2] | |
| hUCB-EPCs (Human umbilical cord blood endothelial progenitor cells) | >20 µM | Inhibition of functional properties | ↓ Proliferation rate, viability, rate of endocytosis; ↑ ROS; Downregulation of adhesion, PI3K/AKT, FGF, EGFR pathways | [3] |
| 10 µM | No significant effects | No adverse effects on function/gene regulation; preserved angiogenic potential & new vessel formation | [3] | |
| HPCs (Hepatic progenitor cells) | 40 µM | High cytocompatibility | Used over 4 days for maximal azide display; high viability in coating experiments | [4] |
| CTLs (Cytotoxic T lymphocytes) | 100 µM | Minimal effect on function | Successful surface labeling for PET imaging; negligible impact on IFN-γ secretion & cell function | [5] |
| Human Colon Cell Lines (e.g., HCT116, HT29) | 100 µM | ~40% reduction in cell growth | Marked impact on cellular growth; labeling experiments typically use 50 µM | [6] |
Table 2: Performance Comparison with Alternative Monosaccharide Analogues
| Analogue Name | Core Structure & N-Acyl Group | O-Functionalization Pattern | Key Performance Characteristics | Citation |
|---|
| This compound (Current Standard) | ManNAc, N-azidoacetyl | Peracetylated (Ac~4~) | • Requires 50-150 µM for effective labeling • Shows cytotoxicity at higher concentrations (≥20 µM) | [7] [6] | | 1,3,4-O-Bu~3~ManNAz (Novel Tributanoylated) | ManNAc, N-azidoacetyl | Tributanoylated (Bu~3~) | • Effective labeling at 12.5-25 µM (3-5x lower than Ac~4~ManNAz) • No apoptosis indications up to 400 µM • Greater efficiency & lower cytotoxicity | [7] | | 3,4,6-O-Bu~3~ManNLev (Tributanoylated Ketone) | ManNAc, N-levulinoyl | Tributanoylated (Bu~3~) | • Highly apoptotic • Promising anti-cancer drug candidate, not for safe labeling | [7] | | ManNAz (Free, non-peracetylated) | ManNAc, N-azidoacetyl | Free hydroxyls | • More promiscuous metabolized reporter in human colon cells • Requires high concentrations (e.g., 500 µM) due to polarity • Avoids S-glyco-modification side-reactions of peracetylated analogs | [6] |
For researchers aiming to replicate or design biosafety studies, here are the core methodologies referenced in the provided data.
1. Cytotoxicity and Cell Function Assays
2. Gene Expression Analysis
3. Electrophysiological Recording
The cytotoxicity of this compound at higher concentrations is linked to specific biochemical mechanisms, which also inform safety optimization strategies.
The diagram above shows that the toxicity stems from the compound's integration into cellular biosynthetic pathways. Key events include:
Based on the consolidated data, here are actionable recommendations for different research applications:
The table below summarizes key experimental data comparing Ac4ManNAz with advanced tributanoylated ManNAc analogs, focusing on labeling efficiency and cytotoxicity [1].
| Compound | Optimal Labeling Concentration | Cytotoxicity & Functional Effects | Key Characteristics |
|---|---|---|---|
| Ac4ManNAz | 50 - 150 µM [1] | Reduced cell viability, energy generation, and infiltration at 50 µM; minimal effects at 10 µM [2] [3]. | Current "gold standard"; requires relatively high concentrations for effective labeling. |
| 1,3,4-O-Bu3ManNAz | 12.5 - 25 µM [1] | No indications of apoptosis at concentrations up to 400 µM [1]. | 3-5x more efficient than Ac4ManNAz; very low cytotoxicity. |
| 3,4,6-O-Bu3ManNLev | N/A (Therapeutic use) | Highly apoptotic; reduces invasive potential of metastatic cancer cells [1]. | Not for labeling; a candidate for anti-cancer therapy. |
To verify labeling specificity and functional impact, you can adapt the following established methodologies.
This protocol is suitable for evaluating the safety profile and optimization of Ac4ManNAz for cell tracking [2] [3].
This protocol outlines metabolic radiolabeling for non-invasive PET imaging of cytotoxic T lymphocytes (CTLs) [4].
Standard Ac4ManNAz cannot cross the blood-brain barrier (BBB). This protocol uses a liposome-assisted strategy for brain sialoglycan labeling [5].
The experimental workflow for specificity verification and in vivo tracking can be summarized as follows. The process begins with metabolic labeling, where cells or living animals are treated with Ac₄ManNAz. The azido sugars are metabolically incorporated into cell surface glycans. Following incorporation, click chemistry is performed using DBCO-based probes conjugated to labels such as fluorescent dyes (e.g., Cy5) for imaging or biotin for Western blot. Finally, the labeled glycans are detected and analyzed through various methods including in vivo imaging, flow cytometry, or functional assays to evaluate specificity and biological impact [1] [4] [5].
Based on the compiled research, here are critical factors to consider for your guide:
The table below summarizes the core findings from multiple studies on how different concentrations of this compound affect various cell types. A concentration of 10 µM is consistently identified as optimal, providing sufficient labeling efficiency with minimal impact on cell physiology [1] [2].
| Cell Type | This compound Concentration | Key Observed Effects | Citation |
|---|---|---|---|
| A549 (Human lung adenocarcinoma cells) | 10 µM | Least effect on cellular systems; sufficient labeling efficiency for tracking. | [1] |
| 50 µM | Reduction of major cellular functions: energy generation, infiltration ability, channel activity. | [1] | |
| hUCB-EPCs (Human umbilical cord blood-derived endothelial progenitor cells) | 10 µM | No significant effects on cell function or gene regulation. | [2] |
| >20 µM | Inhibited functional properties (proliferation, viability, endocytosis). Downregulation of genes in cell adhesion, PI3K/AKT, FGF, and EGFR signaling pathways. | [2] | |
| 50 µM | Significantly increased ROS generation; decreased cell viability. Note: Angiogenic potential was not affected at any concentration. | [2] | |
| BMDCs (Bone marrow-derived dendritic cells) | 10-200 µM | Activation Effect: Upregulation of activation markers (CD86, MHCII, CD40, CCR7) in a concentration-dependent manner. Positive correlation between azido labeling level and activation. No significant cytotoxicity. | [3] |
| NK Cells (Natural Killer cells) | 25-100 µM | Concentration tested for click conjugation. Cells maintained high viability with < 25-50 µM modified DNA. | [4] |
| MSCs (Mesenchymal Stem Cells) | 50 µM | Used for metabolic labeling. RNA-seq verified no significant alteration of regenerative potential or immunomodulatory functions. | [5] |
To help you evaluate or replicate these findings, here are the key methodologies from the cited studies.
This protocol is adapted from studies on hUCB-EPCs and A549 cells [1] [2].
This method identifies changes in gene expression and signaling pathways, as performed in A549 and hUCB-EPC studies [1] [2].
This protocol is key for assessing immune cell activation, as used in the dendritic cell (DC) study [3].
To visually summarize the assessment process and a key finding, the following diagrams were created using Graphviz.
A transcriptomic analysis of A549 and hUCB-EPC cells treated with higher concentrations (>20-50 µM) of this compound revealed significant downregulation of genes in several key signaling pathways, which explains the observed impairments in cell function [1] [2].